(1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid
Descripción
BenchChem offers high-quality (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(1R,5S)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-9(11)8-2-6-1-7(3-8)5-12-4-6/h6-8H,1-5H2,(H,10,11)/t6-,7+,8? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKMRNLGBBUDAG-DHBOJHSNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(CC1COC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CC(C[C@H]1COC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Application and Synthesis of (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic Acid in Modern Drug Discovery
Executive Summary
In modern drug discovery, the transition from flat, sp2-rich molecules to complex, sp3-rich architectures is paramount for improving clinical success rates. (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid (Formula: C9H14O3) represents a premier class of rigid, bridged bicyclic scaffolds. By acting as a conformationally restricted bioisostere for saturated heterocycles like piperidine, morpholine, and cyclohexane, this molecule provides a highly directional vectorial projection for pharmacophores while significantly enhancing metabolic stability and aqueous solubility.
This technical guide dissects the structural rationale, synthetic methodologies, and biological applications of the 3-oxabicyclo[3.3.1]nonane scaffold, providing actionable, self-validating protocols for integration into your drug discovery pipelines.
Structural Rationale & Bioisosterism
The causality behind selecting the (1R,5S)-3-oxabicyclo[3.3.1]nonane core lies in its unique physicochemical geometry:
-
Fsp3 Maximization: The entire carbon framework is sp3-hybridized. High Fsp3 fractions correlate strongly with reduced off-target toxicity and improved thermodynamic solubility.
-
Conformational Rigidity: The[3.3.1] bridged system locks the molecule in a rigid 3D conformation. This drastically reduces the entropic penalty typically incurred when a flexible ring (like piperidine) binds to a target protein.
-
Directional Hydrogen Bonding: The oxygen atom at position 3 serves as a potent, sterically shielded hydrogen-bond acceptor.
-
Vectorial Projection: The carboxylic acid at position 7 provides a versatile synthetic handle for amide coupling, effectively mimicking the acid group in isonipecotic acid but with a distinct, rigid exit vector.
Synthetic Methodologies and Stereocontrol
The construction of highly functionalized oxabicyclo[3.3.1]nonanes is notoriously challenging due to inherent ring strain and the thermodynamic difficulty of establishing contiguous stereocenters[1]. However, recent breakthroughs have established robust pathways:
-
Organocatalytic Domino Reactions: A highly stereoselective method utilizes a domino Michael-hemiacetalization-Michael reaction. By reacting (E)-3-aryl-2-nitroprop-2-enols with (E)-7-aryl-7-oxohept-5-enals in the presence of Modularly Designed Organocatalysts (MDOs), the bicyclic core is formed in a single operation, bypassing low-yield stepwise protections[2].
-
Brønsted Acid-Catalyzed Bridged-Backbone Strategy: A 2025 study demonstrated that chiral Brønsted acids can exert precise stereocontrol, enabling the asymmetric synthesis of functionalized oxabicyclo[3.3.1]nonanes with excellent enantioselectivity and regioselectivity[1].
Domino reaction workflow for synthesizing the 3-oxabicyclo[3.3.1]nonane scaffold.
Applications in Oncology and Target Inhibition
The 3-oxabicyclo[3.3.1]nonane scaffold has recently proven highly effective in oncology, specifically in overcoming drug resistance and inhibiting DNA repair mechanisms.
A. Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition
TDP1 is a critical DNA repair enzyme. Inhibiting TDP1 sensitizes cancer cells to DNA-damaging agents like topotecan. Derivatives of the 3-oxabicyclo[3.3.1]nonane scaffold, synthesized via the isomerization of (+)-3-carene, have demonstrated potent TDP1 inhibition. For instance, bromine-substituted derivatives achieve IC50 values in the submicromolar range (0.65 μM), exhibiting synergistic cytotoxicity in TDP1 knockout models[3].
B. Eradicating Osimertinib-Resistant NSCLC
A groundbreaking application involves targeting stearoyl-CoA desaturase 1 (SCD1). Highly functionalized oxabicyclo[3.3.1]nonanes inhibit SCD1, which alters the cellular lipid profile by decreasing monounsaturated fatty acids (MUFAs) and increasing polyunsaturated fatty acids (PUFAs). This lipid ROS accumulation triggers ferroptosis, effectively eradicating osimertinib-resistant non-small-cell lung cancer (NSCLC)[1].
Mechanism of action for oxabicyclo[3.3.1]nonanes in overcoming NSCLC resistance via ferroptosis.
Self-Validating Experimental Protocols
As an application scientist, I emphasize protocols that build in their own quality control. The following workflows explain the causality behind each step to ensure reproducibility.
Protocol 1: Asymmetric Synthesis of the Bicyclic Core via Domino Reaction
Objective: Synthesize the functionalized 3-oxabicyclo[3.3.1]nonan-2-one core with four contiguous stereocenters[2].
-
Preparation: Dissolve (E)-3-aryl-2-nitroprop-2-enol (1.0 equiv) and (E)-7-aryl-7-oxohept-5-enal (1.2 equiv) in anhydrous dichloromethane (DCM). Causality: Anhydrous conditions prevent premature hydrolysis of the aldehyde, ensuring the electrophilic site remains active.
-
Catalysis: Add the Modularly Designed Organocatalyst (MDO) (10 mol%) and benzoic acid (10 mol%) at room temperature. Causality: The MDO dictates the facial selectivity of the initial Michael addition, while the benzoic acid acts as a co-catalyst to accelerate the subsequent hemiacetalization.
-
Cyclization: Stir for 24-48 hours until TLC indicates complete consumption of the nitroalkenol. The intermediate formed is a bicyclic hemiacetal.
-
Oxidation (Self-Validation Step): Add Pyridinium chlorochromate (PCC) (2.0 equiv) directly to the mixture. Causality: PCC oxidizes the hemiacetal to the stable lactone (3-oxabicyclo[3.3.1]nonan-2-one). The distinct shift in the carbonyl stretching frequency in IR spectroscopy (from ~3400 cm⁻¹ OH to ~1735 cm⁻¹ C=O) serves as an immediate, self-validating readout of successful cyclization and oxidation.
-
Purification: Filter through a short pad of silica gel and purify via flash chromatography.
Protocol 2: High-Throughput TDP1 Inhibition Kinetic Assay
Objective: Quantify the IC50 of synthesized 3-oxabicyclo[3.3.1]nonane derivatives against TDP1[3].
-
Substrate Preparation: Utilize a custom 14-mer oligonucleotide labeled with a 5'-fluorophore (e.g., FAM) and a 3'-quencher (e.g., BHQ1) linked via a phosphotyrosine bond. Causality: This FRET-based substrate is self-validating; intact, it is dark. Cleavage by TDP1 physically separates the fluorophore and quencher, resulting in a quantifiable fluorescent signal.
-
Enzyme Incubation: Pre-incubate recombinant human TDP1 (1.5 nM) with varying concentrations of the 3-oxabicyclo[3.3.1]nonane derivative (0.01 μM to 100 μM) in assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM DTT) for 15 minutes at 25°C.
-
Reaction Initiation: Add the FRET substrate (50 nM final concentration) to initiate the reaction.
-
Kinetic Readout: Measure fluorescence continuously (Ex: 490 nm, Em: 520 nm) over 20 minutes. Causality: Taking kinetic measurements rather than end-point reads prevents false positives caused by compound auto-fluorescence or precipitation, ensuring the trustworthiness of the IC50 calculation.
Quantitative Data Summaries
Table 1: Physicochemical Profile of the Scaffold
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Weight | 170.21 g/mol | Highly ligand-efficient; leaves ample room for functionalization. |
| Formula | C9H14O3 | Defines the core bridged architecture. |
| Fsp3 Fraction | 1.0 (100%) | Maximizes 3D character, improving solubility and reducing promiscuity. |
| H-Bond Acceptors | 3 (including acid) | Enhances target binding via directional dipole interactions. |
| Rotatable Bonds | 1 | Extreme conformational rigidity lowers entropic binding penalties. |
Table 2: Comparative Bioactivity of 3-Oxabicyclo[3.3.1]nonane Derivatives [3],[1]
| Compound / Derivative | Primary Target | IC50 / Potency | Biological Outcome |
| Compound 12g (Bromo-substituted) | TDP1 | 0.65 μM | Sensitizes cancer cells to topotecan via DNA repair inhibition. |
| Myrtucyclitone C Analog | SCD1 | Potent (in vivo) | Induces ferroptosis; eradicates osimertinib-resistant NSCLC. |
References
- Bridged-Backbone Strategy Enables Asymmetric Synthesis of Highly Functionalized Oxabicyclo[3.3.
- 3-Oxabicyclo[3.3.
- Stereoselective Synthesis of 3-Oxabicyclo[3.3.
- 9-oxo-3-oxabicyclo[3.3.
Sources
Technical Whitepaper: Structural Utility and Application of (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid in Drug Discovery
Executive Summary
The compound (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid represents a highly valuable, conformationally restricted building block in modern medicinal chemistry. Registered under CAS Number 2445749-51-7 , this sp3-rich bicyclic scaffold is increasingly utilized by drug development professionals to overcome the pharmacokinetic limitations of traditional planar aromatic rings. This whitepaper details the physicochemical advantages, synthetic integration protocols, and pharmacological applications of this specific oxabicyclo architecture.
Physicochemical Profiling & Structural Rationale
In the paradigm shift often termed "escaping from flatland," medicinal chemists actively replace flat, sp2-hybridized phenyl rings with saturated, 3D-shaped bioisosteres. The 3-oxabicyclo[3.3.1]nonane core serves as an excellent non-classical bioisostere for meta- or para-substituted benzenes and standard cyclohexanes.
Causality of Structural Features:
-
High Fsp3 (Fraction of sp3 carbons): The completely saturated bicyclic nature ensures a maximal Fsp3 fraction. Statistically, higher Fsp3 correlates with improved clinical success rates due to reduced off-target toxicity (e.g., lower hERG channel liability) and decreased promiscuous protein binding.
-
Oxygen Heteroatom Incorporation: The ether linkage at the 3-position introduces a critical hydrogen-bond acceptor. This lowers the overall lipophilicity (LogP) compared to a purely carbocyclic bicyclo[3.3.1]nonane, thereby enhancing aqueous solubility and modulating metabolic clearance rates.
-
Stereochemical Rigidity: The (1R,5S) bridgehead configuration locks the molecule into a defined 3D spatial vector. This pre-organization reduces the entropic penalty upon binding to a target receptor, often resulting in higher binding affinities.
Table 1: Key Physicochemical Properties
| Property | Value |
| Chemical Name | (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid |
| CAS Registry Number | 2445749-51-7 |
| Molecular Formula | C9H14O3 |
| Molecular Weight | 170.21 g/mol |
| Fsp3 (Fraction sp3) | 1.00 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Mechanistic Integration in Lead Optimization
When a high-throughput screening (HTS) hit presents poor solubility or high toxicity due to excessive aromaticity, the 3-oxabicyclo[3.3.1]nonane core is frequently deployed in a scaffold-hopping strategy to rescue the chemotype.
Workflow integrating the 3-oxabicyclo[3.3.1]nonane core into lead optimization.
Synthetic Methodology: Self-Validating Amide Derivatization
To utilize (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid in library synthesis, amide coupling at the C7 position is the standard workflow. Because the C7 position is situated on a bulky bicyclic framework, steric hindrance can impede standard coupling agents.
Protocol: High-Efficiency Amide Coupling of the Bicyclic Core
Objective: Synthesize a target amide library while minimizing epimerization or unreacted starting material.
Step 1: Pre-Activation of the Carboxylic Acid
-
Procedure: Dissolve 1.0 equivalent of (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) to a 0.2 M concentration. Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes.
-
Causality & Logic: DMF is chosen for its high dielectric constant, which stabilizes polar transition states. HATU is strictly required over weaker carbodiimides (like EDC/HOBt) because it forms a highly reactive 7-azabenzotriazole active ester, rapidly overcoming the steric shielding of the bicyclic core. DIPEA acts as a non-nucleophilic base, deprotonating the acid without competing as a nucleophile.
Step 2: Nucleophilic Amine Addition
-
Procedure: Add 1.2 equivalents of the target primary or secondary amine to the activated mixture. Stir for 2–4 hours at room temperature.
-
Causality & Logic: The slight excess of amine drives the reaction to completion. Reaction progress is monitored via LC-MS; the appearance of the product mass and the disappearance of the active ester intermediate validate the kinetics of the coupling.
Step 3: Self-Validating Quench and Liquid-Liquid Extraction
-
Procedure: Dilute the reaction with Ethyl Acetate (EtOAc), then wash sequentially with 1M aqueous HCl, saturated aqueous NaHCO3, and brine.
-
Causality & Logic: This is a self-validating purification system. The 1M HCl wash selectively protonates and removes unreacted amine and DIPEA into the aqueous layer. The NaHCO3 wash deprotonates any unreacted starting carboxylic acid and neutralizes acidic byproducts of HATU, pulling them into the aqueous phase. If the organic layer yields a pure product by TLC/NMR, the extraction logic is validated.
Step 4: Desiccation and Isolation
-
Procedure: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure bicyclic amide.
Pharmacological Applications in Drug Development
The 3-oxabicyclo[3.3.1]nonane architecture has demonstrated profound utility across multiple therapeutic areas:
-
Oncology (TDP1 Inhibitors): Researchers have discovered that derivatives containing the 3-oxabicyclo[3.3.1]nonane scaffold act as potent inhibitors of Tyrosyl-DNA phosphodiesterase 1 (TDP1)[1]. TDP1 is a critical DNA repair enzyme, and its inhibition sensitizes cancer cells to DNA-damaging chemotherapeutics. The bicyclic core provides the exact spatial geometry required to occupy the enzyme's active site at submicromolar concentrations[1].
-
Spliceosome Inhibition: In the synthesis of herboxidiene derivatives (potent spliceosome inhibitors with anticancer activity), the 3-oxabicyclo[3.3.1]nonane framework is utilized to create carba-derivatives through enantioselective desymmetrization, highlighting its versatility as a chiral building block[2].
-
Infectious Disease (Antileishmanial Agents): Oxabicyclo[3.3.1]nonanones have been identified as potent antileishmanial agents that disrupt the redox homeostasis of the parasite[3]. Compounds such as PS-203, which feature this core, have shown significant in vivo efficacy against miltefosine-unresponsive strains of Leishmania, while maintaining a high safety profile and low toxicity in human macrophage cells[3].
References
-
[1] Zakharenko, A., et al. "Design, Synthesis, and Biological Investigation of Novel Classes of 3-Carene-Derived Potent Inhibitors of TDP1". ResearchGate. URL: [Link]
-
[2] Ghosh, A. K., & Lv, K. "Design, Synthesis and in Vitro Splicing Inhibition of Desmethyl and Carba-Derivatives of Herboxidiene". PubMed Central (PMC). URL: [Link]
-
[3] ResearchGate. "In Vivo Assessment of Antileishmanial Property of 4-(4,4,8-Trimethyl-7-oxo-3-oxabicyclo[3.3.1]non-2-yl)-benzoic Acid Methyl Ester, an Oxabicyclo[3.3.1]nonanones". ResearchGate. URL: [Link]
Sources
The Structural and Analytical Profiling of (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic Acid
Executive Summary
(1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid is a highly specialized, sp3-rich bridged bicyclic building block utilized extensively in modern drug discovery. With the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol , this compound serves as a critical three-dimensional bioisostere for planar aromatic rings (such as meta- or para-substituted benzenes). By incorporating this rigid, oxygen-containing bicyclic scaffold, medicinal chemists can significantly enhance the metabolic stability, aqueous solubility, and overall pharmacokinetic profiles of drug candidates.
This technical whitepaper provides an in-depth analysis of the compound's physicochemical properties, structural logic, and the self-validating analytical protocols required to verify its molecular weight and formula.
Physicochemical & Structural Profiling
The push to "escape from flatland" in drug design relies heavily on increasing the fraction of sp3-hybridized carbons (Fsp3) within a molecule. (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid boasts an exceptionally high Fsp3 of 0.89, making it an ideal candidate for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Quantitative Data Summary
The following table summarizes the core quantitative parameters derived from the C9H14O3 molecular formula[1, 2]:
| Physicochemical Property | Calculated Value | Significance in Drug Design |
| Molecular Formula | C9H14O3 | Defines the atomic composition. |
| Molecular Weight | 170.21 g/mol | Low molecular weight allows for downstream functionalization without violating Lipinski's Rule of 5. |
| Monoisotopic Exact Mass | 170.0943 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |
| Fraction sp3 (Fsp3) | 0.89 (8/9 carbons) | Correlates with higher clinical success rates and improved solubility. |
| Hydrogen Bond Donors | 1 (-COOH) | Facilitates targeted target-protein interactions. |
| Hydrogen Bond Acceptors | 3 (1 Ether, 2 Acid) | Modulates lipophilicity and binding affinity. |
Structural Logic and Derivation
The nomenclature and molecular formula of this compound can be logically deconstructed into three structural modifications from a base alkane:
-
The Core: Bicyclo[3.3.1]nonane (C9H16) provides the rigid, bridged 3D framework.
-
The Heteroatom: A 3-oxa substitution replaces a methylene (-CH2-) with an oxygen (-O-), yielding C8H14O. This introduces a specific hydrogen-bond acceptor vector.
-
The Functional Group: The addition of a 7-carboxylic acid replaces a hydrogen atom with a -COOH group, resulting in the final formula of C9H14O3 .
The (1R,5S) stereodescriptors define the absolute configuration at the bridgehead carbons, locking the molecule into a specific spatial trajectory that dictates how attached pharmacophores will interact with a biological target.
Fig 1. Stepwise structural derivation and molecular formula calculation.
Analytical Methodologies: Molecular Weight Verification
To definitively confirm the molecular formula (C9H14O3) and exact mass (170.0943 Da), High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) is the industry standard.
Self-Validating HRMS Protocol
The following step-by-step protocol is designed as a self-validating system; the final calculation of mass error inherently proves the success and accuracy of the preceding steps.
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.
-
Causality: Methanol ensures the complete dissolution of the polar bicyclic acid. Diluting in the initial mobile phase conditions prevents chromatographic peak distortion (solvent effects) during injection.
-
-
Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes.
-
Causality: The hydrophobic C18 stationary phase retains the bicyclic core, effectively separating the target analyte from highly polar synthesis impurities or degradation products prior to ionization.
-
-
Ionization (ESI-): Operate the Electrospray Ionization (ESI) source in negative ion mode.
-
Causality: The carboxylic acid moiety readily deprotonates to form the [M-H]⁻ ion. Negative mode yields a significantly stronger and cleaner signal for organic acids compared to positive mode, minimizing adduct formation.
-
-
Mass Analysis: Acquire data using a Time-of-Flight (TOF) or Orbitrap mass analyzer, calibrated externally with a standard reference mass mixture.
-
Causality: High-resolution analyzers provide sub-ppm mass accuracy, which is strictly required to differentiate the C9H14O3 formula from isobaric interferences (molecules with the same nominal mass but different exact masses).
-
-
Data Validation (The Self-Validating Step): Extract the ion chromatogram for the theoretical [M-H]⁻ m/z of 169.0865 . Calculate the mass error using the formula: ((Observed Mass - Theoretical Mass) / Theoretical Mass) x 10^6.
-
Causality: A mass error of ≤ 2 ppm definitively validates that the detected species is C9H14O3, confirming both the molecular formula and the 170.21 g/mol molecular weight.
-
Fig 2. High-Resolution Mass Spectrometry (HRMS) workflow for exact mass validation.
Medicinal Chemistry Applications: The "Escape from Flatland" Paradigm
The exact molecular formula (C9H14O3) and weight (170.21 g/mol ) of (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid make it a highly prized asset in modern drug development.
Historically, medicinal chemistry relied heavily on planar benzene rings. However,1 have demonstrated that replacing a benzene ring with sp3-rich, three-dimensional saturated bridged bicyclic match pairs profoundly impacts biotransformation and metabolic stability [1].
The causality behind this improvement is twofold:
-
Mitigation of Reactive Metabolites: Phenyl rings are notoriously susceptible to cytochrome P450-mediated epoxidation, leading to toxic reactive metabolites. The fully saturated bicyclo[3.3.1]nonane core eliminates this liability, enhancing the safety profile of the resulting drug candidate.
-
Modulation of Lipophilicity (LogP): The strategic incorporation of the oxygen atom (3-oxa) within the bridge lowers the overall lipophilicity compared to a purely carbocyclic framework. This prevents the molecule from becoming excessively greasy, thereby improving aqueous solubility and oral bioavailability.
By utilizing (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid as a starting material, researchers can efficiently couple the carboxylic acid to various amines via standard amide bond formation, instantly transferring these superior 3D physicochemical properties into their target drug molecules.
References
-
Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
Sources
The Ascent of Bicyclic Scaffolds: From Structural Rigidity to Therapeutic Breakthroughs
An In-Depth Technical Guide:
A Senior Application Scientist's Guide to Harnessing Bicyclic Architectures in Modern Drug Discovery
Abstract
In the landscape of modern drug discovery, the pursuit of molecules with high affinity, specificity, and favorable pharmacokinetic profiles is relentless. Bicyclic scaffolds, encompassing both constrained peptides and complex small molecules, have emerged as a powerful modality to address targets previously deemed "undruggable."[1][2] By imposing significant conformational rigidity, these structures pre-organize key pharmacophoric elements, minimizing the entropic penalty of target binding and leading to remarkable gains in potency and selectivity.[3][4] This guide provides an in-depth exploration of the strategic role of bicyclic scaffolds, detailing the rationale behind their design, common synthetic and biosynthetic strategies, and their successful application in targeting challenging disease pathways. We will delve into key experimental protocols, analyze illustrative case studies, and provide a forward-looking perspective on the future of this transformative chemical space.
The Strategic Imperative for Bicyclic Scaffolds
The therapeutic landscape has long been dominated by small molecules and large biologics (e.g., antibodies). While highly successful, both modalities have inherent limitations. Small molecules often struggle to effectively modulate large, flat protein-protein interaction (PPI) surfaces, which constitute a vast class of therapeutic targets.[1][5] Conversely, antibodies are generally restricted to extracellular targets due to their large size and inability to cross cell membranes.[6]
Bicyclic scaffolds occupy a unique chemical space between these two extremes, offering a compelling combination of their respective advantages.[6]
Key Advantages:
-
Enhanced Target Affinity and Specificity: Conformational constraint is a cornerstone of the bicyclic advantage. By locking the molecule into a bioactive conformation, the entropic cost of binding to a target is significantly reduced, often leading to sub-nanomolar affinities.[4][7] This rigidity also diminishes the likelihood of binding to off-targets, thereby increasing specificity.[7]
-
Improved Metabolic Stability: Linear peptides are notoriously susceptible to rapid degradation by proteases in vivo. Cyclization, particularly bicyclization, shields the peptide backbone from enzymatic cleavage, dramatically increasing metabolic stability and plasma half-life.[3][6]
-
Access to "Undruggable" Targets: The larger, topographically complex surfaces of bicyclic peptides are particularly well-suited to engage the shallow, expansive interfaces of protein-protein interactions (PPIs), a target class that has historically challenged small-molecule approaches.[2][5][8][9]
-
Tunable Pharmacokinetics: The modular nature of many bicyclic platforms allows for fine-tuning of pharmacokinetic properties. Their size, often in the 1-2 kDa range, allows for rapid tissue penetration while remaining large enough for high renal clearance, which can reduce toxicity.[5][10]
Logical Framework: The Bicyclic Advantage
The causal relationships driving the benefits of bicyclic scaffolds can be visualized as a logical progression from structural property to therapeutic outcome.
Caption: Causal flow from structural constraint to therapeutic benefit in bicyclic scaffolds.
Synthesis and Screening of Bicyclic Libraries
The generation of bicyclic scaffolds is a testament to the ingenuity of modern chemistry and biology. Strategies vary significantly between small molecules and peptides, but all aim to create vast libraries of diverse, constrained structures for high-throughput screening.
Bicyclic Small Molecule Scaffolds
Natural products have historically served as a rich source of inspiration for drug discovery, with many possessing complex, sp3-rich bicyclic cores.[11] Modern synthetic strategies aim to recreate this structural complexity in a controlled and scalable manner.
-
Cycloaddition Reactions: Reactions like the [3+2] cycloaddition are powerful tools for creating fused bicyclic pyrrolidines, which are prevalent motifs in medicinal chemistry.[12]
-
Natural Product-Inspired Synthesis: This approach starts with the core scaffold of a known bioactive natural product and uses it as a template to generate a library of novel analogues with improved drug-like properties.[11]
-
Scaffold Hopping: This strategy involves replacing a known active core (e.g., an indole) with a different, isosteric bicyclic heteroaromatic system (e.g., an azaindole) to improve properties like oral bioavailability while retaining target engagement.[13]
Bicyclic Peptide Scaffolds
Bicyclic peptides represent a rapidly expanding frontier. Their synthesis can be achieved through purely chemical methods or through powerful biological display technologies that link phenotype (binding) to genotype (sequence).
Chemical Synthesis Strategies:
Chemical synthesis offers the distinct advantage of incorporating non-proteinogenic amino acids and diverse chemical linkers, expanding the accessible chemical space.[6]
-
Orthogonal Cysteine Alkylation: A common strategy involves engineering a linear peptide with three cysteine residues. A tris-electrophilic chemical scaffold, such as tris(bromomethyl)benzene (TBMB), can then react with the cysteine thiols to form two stable thioether bonds, creating the bicyclic structure.[5]
-
Lactam and Disulfide Bridges: Peptides can be cyclized through the formation of amide bonds (lactams) between acidic (Asp, Glu) and basic (Lys, Orn) side chains or through the oxidation of two pairs of cysteine residues to form two distinct disulfide bridges.[14]
-
Click Chemistry: The introduction of azide- and alkyne-bearing unnatural amino acids allows for highly efficient and orthogonal cyclization reactions.[1]
Biological Library Generation & Screening:
These technologies enable the creation and screening of enormous libraries (10⁹ to 10¹³ members), dramatically increasing the probability of finding high-affinity binders.
-
Phage Display: This is a pioneering technique where a library of genes encoding linear peptides (typically flanked by three cysteine residues) is inserted into a phage genome.[1][5] The phage then "displays" the peptide on its surface. The entire library is exposed to an immobilized target protein. Non-binders are washed away, and binders are eluted, amplified (by infecting bacteria), and sequenced to identify the active peptide. The displayed linear peptides are converted into bicyclic structures by chemical reaction with a linker like TBMB.[5]
-
mRNA Display: This in vitro technique allows for even larger libraries. A library of mRNA molecules, each with a puromycin antibiotic at the 3' end, is translated in vitro. The puromycin covalently links the nascent peptide to its own mRNA. This physical linkage allows for the selection of binders and subsequent identification via reverse transcription and sequencing of the attached mRNA.[5][15]
Key Experimental Protocols
A self-validating and reproducible protocol is the cornerstone of trustworthy science. Below are detailed methodologies for the generation and validation of bicyclic peptide binders.
Protocol 1: Phage Display-Based Screening for Bicyclic Peptide Ligands
This workflow outlines the selection of bicyclic peptide binders against a target protein of interest, such as a receptor or enzyme.
Step-by-Step Methodology:
-
Library Generation:
-
Synthesize a degenerate oligonucleotide library encoding for the peptide sequence Cys-(X)n-Cys-(X)m-Cys, where 'X' is any of the 20 proteinogenic amino acids and n/m are the number of random residues.
-
Clone this library into a phagemid vector, which is then used to transform electrocompetent E. coli.
-
Infect the bacteria with helper phage to produce phage particles, each displaying a unique peptide sequence on its surface.
-
-
Target Immobilization:
-
Coat wells of a 96-well microplate (e.g., Maxisorp) with the purified target protein (e.g., 100 µL of 10 µg/mL solution in PBS) overnight at 4°C.
-
Wash the wells 3x with PBST (PBS + 0.05% Tween-20) and block with a blocking buffer (e.g., 5% non-fat milk in PBS) for 2 hours at room temperature to prevent non-specific binding.
-
-
Biopanning (Selection):
-
Incubate the phage library (approx. 10¹² phage particles) in the coated and blocked wells for 1 hour with gentle agitation.
-
Perform a series of stringent washes with PBST to remove non-binding and weakly binding phage. The number and duration of washes should be increased in subsequent rounds of panning to increase selection pressure.
-
Elute the specifically bound phage using a low pH buffer (e.g., 0.1 M Glycine-HCl, pH 2.2) followed by immediate neutralization with 1 M Tris-HCl, pH 9.1.
-
-
Amplification:
-
Use the eluted phage to infect a fresh culture of log-phase E. coli.
-
Amplify the phage population by growing the culture overnight.
-
Purify the amplified phage from the culture supernatant. This amplified pool is used for the next round of panning. Typically, 3-5 rounds of panning are performed.
-
-
Bicyclization and Binding Confirmation:
-
After the final round, individual phage clones are isolated.
-
The linear peptides displayed on these clones are chemically cyclized by incubation with a linker like tris(bromomethyl)benzene (TBMB) in a suitable buffer.
-
The binding affinity of the resulting bicyclic phage clones is confirmed using techniques like Phage ELISA.
-
-
Sequence Identification:
-
The phagemid DNA from high-affinity clones is isolated and sequenced to determine the amino acid sequence of the successful peptide binders.
-
Workflow Diagram: Phage Display Screening
Caption: Iterative workflow for selecting bicyclic peptide binders using phage display.
Case Studies: Bicyclic Scaffolds in Therapeutics
The theoretical advantages of bicyclic scaffolds have been successfully translated into tangible therapeutic candidates, some of which have reached the market or advanced deep into clinical trials.
| Drug/Candidate | Scaffold Type | Target | Indication | Key Advantage |
| Romidepsin [5] | Bicyclic Depsipeptide | Histone Deacetylase (HDAC) | T-cell Lymphoma | Natural product scaffold with high potency; FDA-approved. |
| BT1718 [5][6] | Bicyclic Peptide-Drug Conjugate (BTC) | Membrane Type 1 Matrix Metalloproteinase (MT1-MMP) | Solid Tumors | High target affinity and selectivity allows for targeted delivery of a cytotoxic payload, improving the therapeutic window. |
| Eptifibatide [16] | Disulfide-cyclized Peptide | Platelet Glycoprotein IIb/IIIa | Acute Coronary Syndrome | Constrained scaffold presents the key RGD sequence in a high-affinity conformation. |
| ALRN-6924 [14] | Stapled Peptide (Bicyclic topology) | MDM2/MDMX | Cancer | Stabilized alpha-helical peptide designed to inhibit the p53-MDM2/MDMX protein-protein interaction. |
Deep Dive: Bicycle Toxin Conjugates (BTCs)
The work by Bicycle Therapeutics exemplifies the power of the bicyclic peptide platform.[6] Their lead candidate, BT1718, is a Bicycle Toxin Conjugate (BTC) that targets MT1-MMP, an enzyme often overexpressed on the surface of cancer cells.[6]
-
Mechanism of Action: The bicyclic peptide component acts as a high-affinity homing device, binding selectively to MT1-MMP on tumor cells.
-
Payload Delivery: The peptide is conjugated to a potent cytotoxic agent (a toxin).
-
Therapeutic Benefit: Upon binding, the conjugate is internalized by the cancer cell, releasing the toxin and inducing cell death. The small size of the bicyclic peptide allows for deep penetration into solid tumors, while its rapid renal clearance minimizes systemic exposure and toxicity.[5]
Signaling Pathway Inhibition: A TNFα Antagonist
Protein-protein interactions are central to many disease pathways. Researchers have successfully used bicyclic peptide libraries to discover potent inhibitors of the interaction between Tumor Necrosis Factor-alpha (TNFα) and its receptor, a key pathway in inflammatory diseases.[2][5]
Caption: A bicyclic peptide antagonist binds to TNFα, blocking its interaction with its receptor.
Future Outlook and Challenges
The field of bicyclic scaffolds is poised for significant growth, driven by advances in synthetic chemistry, computational design, and a deeper understanding of molecular transport.
-
Computational Design: AI and machine learning are accelerating the de novo design of bicyclic scaffolds with optimized properties.[16][17] Platforms like Rosetta are being used to computationally design and predict the structures of constrained peptides, reducing the reliance on purely empirical screening.[16][18]
-
Cell Permeability: A major ongoing challenge is achieving efficient intracellular delivery, particularly for targeting cytosolic or nuclear proteins.[9][19] Strategies being explored include fusing scaffolds with cell-penetrating peptides (CPPs) or modifying physicochemical properties to favor passive diffusion.[19][20]
-
Oral Bioavailability: While significantly more stable than linear peptides, most bicyclic peptides still face challenges with oral administration. Future research will focus on developing scaffolds that can withstand the harsh environment of the GI tract and be absorbed into circulation.
Conclusion
Bicyclic scaffolds represent a mature yet rapidly evolving modality in drug discovery. By enforcing conformational pre-organization, they provide a powerful solution to the challenges of affinity, selectivity, and stability that have limited other therapeutic classes. From natural product-inspired small molecules to rationally designed peptide architectures, the principles of structural constraint are unlocking access to a host of difficult disease targets. As synthetic and computational tools continue to advance, bicyclic scaffolds are set to become an increasingly indispensable part of the modern drug hunter's arsenal, paving the way for the next generation of precision therapeutics.
References
-
Heinis, C., & Winter, G. (Year). Bicyclic Peptides as Next-Generation Therapeutics. PMC. [Link]
-
Ranjbari, J., et al. (2021). Bicyclic Peptides: Types, Synthesis and Applications. e-Publications@Marquette. [Link]
-
Kumar, K., et al. (2017). Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of Natural Products. PMC. [Link]
-
Xu, W., et al. (2022). Current development of bicyclic peptides. European Journal of Medicinal Chemistry. [Link]
-
Wu, Y., et al. (2025). Shaping the future of constrained peptides and compact proteins in drug discovery. Australian Journal of Chemistry. [Link]
-
Hsieh, H., et al. (2011). Scaffold-Hopping Strategy: Synthesis and Biological Evaluation of 5,6-Fused Bicyclic Heteroaromatics To Identify Orally Bioavailable Anticancer Agents. Journal of Medicinal Chemistry. [Link]
-
Xu, W., et al. (2022). Current development of bicyclic peptides. ScienceDirect. [Link]
-
Ranjbari, J., et al. (2019). Bicyclic peptides: types, synthesis and applications. PubMed. [Link]
-
Els-Heindl, S., et al. (2019). Bicyclic Peptides as a New Modality for Imaging and Targeting of Proteins Overexpressed by Tumors. Cancer Research. [Link]
-
Bąchor, R., & Dąbrowska, Z. (Year). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC. [Link]
-
Zaitsev, V., et al. (2021). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. ACS Publications. [Link]
-
Ito, Y., et al. (Year). Constrained Peptides in Drug Discovery and Development. ResearchGate. [Link]
-
Heinis, C. (Year). Directed Evolution of Bicyclic Peptides for Therapeutic Application. CHIMIA. [Link]
-
Lian, W., et al. (Year). Screening Bicyclic Peptide Libraries for Protein-Protein Interaction Inhibitors: Discovery of a Tumor Necrosis Factor-alpha Antagonist. PMC. [Link]
-
Ito, Y., et al. (Year). Constrained Peptides in Drug Discovery and Development. SciSpace. [Link]
-
Mendive-Tapia, L., et al. (2013). Straightforward Synthesis of Cyclic and Bicyclic Peptides. Organic Letters. [Link]
-
Tavassoli, A., et al. (Year). Highly-constrained bicyclic scaffolds for the discovery of protease-stable peptides via mRNA display. PMC. [Link]
-
Bicycle Therapeutics. (Year). Therapeutic Modalities. Bicycle Therapeutics. [Link]
-
Discovery On Target. (Year). Constrained Peptides and Macrocyclics. Discovery On Target. [Link]
-
Smith, D. (2023). Design and Synthesis of N-Containing Bicyclic Scaffolds for Library Generation. University of Birmingham. [Link]
-
Kassiou, M., et al. (2015). Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. SciSpace. [Link]
-
Pei, D. (2020). Bicyclic Peptide Inhibitors of Protein–Protein Interactions. Royal Society of Chemistry. [Link]
-
Qian, Z., et al. (2017). Macrocycles as protein–protein interaction inhibitors. Biochemical Journal. [Link]
-
Chen, K., et al. (2023). Structure-Guided Chemical Optimization of Bicyclic Peptide (Bicycle) Inhibitors of Angiotensin-Converting Enzyme 2. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (Year). Binding mode and interactions of bicyclic peptides at protein surfaces. ResearchGate. [Link]
-
Little, G. (2023). Computer-aided drug design of bicyclic-derived BRD4 inhibitors. University of Strathclyde. [Link]
-
Hennig, J. (2021). Cyclic and Bicyclic Peptides that Target Protein–Protein Interactions of Transcription Factors. Ludwig-Maximilians-Universität München. [Link]
-
Kassiou, M., et al. (2015). Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. Chemical Society Reviews. [Link]
-
Reymond, J., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. PMC. [Link]
-
ResearchGate. (2015). Bridged bicyclic peptides as potential drug scaffolds: Synthesis, structure, protein binding and stability. ResearchGate. [Link]
-
Furet, P., et al. (Year). Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. PMC. [Link]
-
Taylor, M., et al. (2020). The emerging role of computational design in peptide macrocycle drug discovery. Taylor & Francis Online. [Link]
-
Tuffaha, R., et al. (2025). Computational Design of a Bicyclic Peptide Inhibitor Targeting the ICOS/ICOS-L Protein-Protein Interaction. PubMed. [Link]
-
Wang, Y., et al. (2015). Studies on[1][21]-Fused Bicyclic Scaffolds Derivatives as Potent Dual B-Raf V600E /KDR Inhibitors Using Docking and 3D-QSAR Approaches. MDPI. [Link]
-
ResearchGate. (Year). Variation of the bicyclic scaffold. ResearchGate. [Link]
-
Bicycle Therapeutics. (2023). Bicycle Therapeutics Announces FDA Fast Track Designation Granted to BT8009. Bicycle Therapeutics. [Link]
Sources
- 1. Current development of bicyclic peptides [html.rhhz.net]
- 2. Screening Bicyclic Peptide Libraries for Protein-Protein Interaction Inhibitors: Discovery of a Tumor Necrosis Factor-alpha Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bicyclic peptides: types, synthesis and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bicyclic Peptides as Next-Generation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epublications.marquette.edu [epublications.marquette.edu]
- 7. chimia.ch [chimia.ch]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. bicycletherapeutics.com [bicycletherapeutics.com]
- 11. Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Bicyclic Peptides Explained - Creative Peptides [creative-peptides.com]
- 15. Highly-constrained bicyclic scaffolds for the discovery of protease-stable peptides via mRNA display - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Thesis | Computer-aided drug design of bicyclic-derived BRD4 inhibitors | ID: qj72p7559 | STAX [stax.strath.ac.uk]
- 18. Computational Design of a Bicyclic Peptide Inhibitor Targeting the ICOS/ICOS-L Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Constrained Peptides and Macrocyclics - Discovery On Target [discoveryontarget.com]
- 20. portlandpress.com [portlandpress.com]
- 21. connectsci.au [connectsci.au]
A Deep Dive into the Conformational Landscape of (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid: A Technical Guide for Drug Development Professionals
This technical guide provides a comprehensive exploration of the conformational analysis of (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug design. The bicyclo[3.3.1]nonane framework is a rigid scaffold that is increasingly utilized in the development of novel therapeutics due to its well-defined three-dimensional structure.[1][2] Understanding the conformational preferences of this core, and the influence of substituents, is paramount for predicting molecular interactions with biological targets and for the rational design of potent and selective drug candidates.
While specific experimental data for (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid is not extensively available in public literature, this guide will leverage the wealth of knowledge on the conformational analysis of related bicyclo[3.3.1]nonane systems to provide a robust framework for its study. We will delve into the theoretical underpinnings of its conformational isomerism, detail the experimental and computational methodologies for its characterization, and offer insights into the expected influence of the 3-oxa and 7-carboxylic acid functionalities on its three-dimensional structure.
The Bicyclo[3.3.1]nonane Core: A Tale of Three Conformations
The bicyclo[3.3.1]nonane skeleton, containing two fused six-membered rings, can theoretically exist in three distinct conformations: the twin-chair (CC), the boat-chair (BC), and the twisted twin-boat (BB).[1] The relative stability of these conformers is dictated by a delicate balance of steric and electronic factors.
-
Twin-Chair (CC): This conformation is generally the most stable for the parent bicyclo[3.3.1]nonane. However, it is destabilized by a significant transannular steric interaction between the C3 and C7 endo-protons.
-
Boat-Chair (BC): In this conformation, one ring adopts a boat form while the other remains in a chair. This arrangement alleviates the C3-C7 transannular strain but introduces other flagpole and bowsprit interactions.
-
Twisted Twin-Boat (BB): The twin-boat conformation is typically the least stable due to a high degree of steric strain and is often not significantly populated at room temperature.[1]
The introduction of heteroatoms and substituents can dramatically alter this energetic landscape. For instance, in 2,4-dioxabicyclo[3.3.1]nonane, the boat-chair conformation becomes the most stable.[3] This highlights the critical need for a detailed conformational analysis of any new bicyclo[3.3.1]nonane derivative.
Influence of the 3-Oxa and 7-Carboxylic Acid Substituents
In our target molecule, (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid, two key features will dictate its conformational preference: the oxygen atom at the 3-position and the carboxylic acid group at the 7-position.
-
The 3-Oxa Bridge: The replacement of a methylene group with an oxygen atom in the bicyclic framework will have several consequences. The C-O bond is shorter than a C-C bond, and the bond angles around the oxygen are different. This will alter the geometry of the ring and could potentially influence the transannular interactions. Furthermore, the lone pairs on the oxygen atom can participate in stereoelectronic interactions, such as hyperconjugation, which can stabilize or destabilize certain conformations.
-
The 7-Carboxylic Acid Group: The substituent at the C7 position can exist in either an axial or equatorial orientation. The preference will depend on the overall conformation of the ring system. In a twin-chair conformation, an axial substituent at C7 would experience significant steric hindrance from the endo-proton at C3. Therefore, a conformation that allows the bulky carboxylic acid group to occupy a less sterically hindered position, such as an equatorial orientation in a chair or a pseudo-equatorial position in a boat, might be favored. The potential for intramolecular hydrogen bonding between the carboxylic acid and the 3-oxa bridge should also be considered as a stabilizing factor for specific conformations.
Methodologies for Conformational Analysis
A multi-pronged approach combining experimental and computational techniques is essential for a thorough conformational analysis.
Experimental Approaches
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating molecular structure and conformation in solution.
-
¹H and ¹³C NMR: The chemical shifts and coupling constants of the protons and carbons in the molecule provide valuable information about their local electronic environment and dihedral angles, which are conformation-dependent.[4]
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, aiding in the assignment of signals.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, helping to piece together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is arguably the most crucial NMR experiment for conformational analysis. The NOE effect is distance-dependent (proportional to 1/r⁶), and the presence of cross-peaks between protons that are close in space but not necessarily through bonds provides direct evidence for their spatial proximity, allowing for the determination of the predominant conformation. For example, a strong NOE between the endo-protons at C3 and C7 would be indicative of a twin-chair conformation.
-
X-Ray Crystallography: This technique provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and torsional angles.[5][6] While the solid-state conformation may not always be the same as the major conformer in solution, it provides an invaluable starting point for computational studies and can confirm the presence of specific intramolecular interactions.
Computational Approaches
Molecular Mechanics (MM): MM methods use classical force fields to calculate the potential energy of a molecule as a function of its geometry. These methods are computationally inexpensive and are excellent for exploring the conformational space of a molecule to identify low-energy conformers.
Density Functional Theory (DFT): DFT is a quantum mechanical method that provides a more accurate description of the electronic structure and energies of molecules. Single-point energy calculations on the low-energy conformers identified by MM can be performed to obtain more reliable relative energies. Geometric optimization at the DFT level can further refine the structures of the most stable conformers.
Proposed Workflow for the Conformational Analysis of (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid
A systematic approach is crucial for a successful conformational analysis. The following workflow is recommended:
Caption: Proposed workflow for the comprehensive conformational analysis.
Predicted Conformational Preferences and Data Summary
Based on the principles discussed, we can predict the likely conformational preferences and the key data points to be collected.
| Conformer | Key Steric Interactions | Expected Relative Energy | Key Expected NOE Contacts |
| Twin-Chair (CC) | C3(endo-H) vs. C7(endo-H/COOH) | Low to Medium | H(endo)-C3 ↔ H(endo)-C7 |
| Boat-Chair (BC) | Flagpole/Bowsprit interactions | Low to Medium | H(endo)-C9 ↔ H(endo)-C2/C4 |
| Twisted Twin-Boat (BB) | Multiple steric clashes | High | - |
Note: The relative energies are qualitative predictions and would need to be quantified by computational methods.
Conclusion
The conformational analysis of (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid is a critical step in its development as a potential therapeutic agent. A thorough understanding of its three-dimensional structure will enable medicinal chemists to design more effective and selective molecules. By employing a synergistic combination of high-field NMR spectroscopy, X-ray crystallography, and computational modeling, a detailed picture of the conformational landscape of this important molecule can be achieved. This guide provides a comprehensive framework for undertaking such an investigation, empowering researchers in the field of drug discovery to unlock the full potential of the bicyclo[3.3.1]nonane scaffold.
References
- Magn. Reson. Chem.2006, 44(10), 980-3. DOI: 10.1002/mrc.1878.
-
ResearchGate. 2025 . Conformational Analysis of Bicyclo[1][1][4]nonanes.
- RSC Publishing. 2023. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics.
- National Institutes of Health. Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones.
- National Institutes of Health. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1.
- ResearchGate. 2007. Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs.
- International Union of Crystallography. 2025. Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones.
- MDPI. 2026. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes).
Sources
- 1. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 2. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes) [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
Comprehensive Technical Guide: Safety, Handling, and Synthetic Utility of (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic Acid
Executive Summary
In modern drug discovery, overcoming the pharmacokinetic and thermodynamic limitations of flat, aromatic rings or highly flexible aliphatic chains is a critical challenge. The compound (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid has emerged as a highly valuable, conformationally restricted building block. By acting as a rigid bioisostere for moieties such as morpholine, piperidine, or cyclohexane, this bicyclic scaffold reduces the entropic penalty upon target binding, thereby enhancing binding affinity and metabolic stability[1].
This technical whitepaper provides an in-depth analysis of the physicochemical properties, safety protocols, and self-validating synthetic workflows required to effectively handle and utilize this specialized chemical intermediate.
Chemical Identity & Physicochemical Properties
Understanding the foundational properties of (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid is essential for predicting its behavior in both biological systems and synthetic workflows. The stereochemistry (1R,5S) dictates a specific spatial orientation that is critical when exploring vectorially defined structure-activity relationships (SAR).
Table 1: Quantitative Data and Chemical Identity
| Property | Value |
| Chemical Name | (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid |
| CAS Number | 2445749-51-7 |
| Molecular Formula | C9H14O3 |
| Molecular Weight | 170.21 g/mol |
| Scaffold Classification | Conformationally restricted bicyclic ether / Organic acid |
| Typical Physical State | Solid / Crystalline Powder |
Safety & Hazard Assessment (E-E-A-T)
Handling specialized bicyclic ethers requires a nuanced understanding of their chemical reactivity. Standard safety data sheets (SDS) provide baseline precautions, but understanding the causality behind these hazards ensures a safer laboratory environment.
Dermal and Ocular Irritation (The Carboxylic Acid Moiety)
-
Causality : The C7-carboxylic acid moiety is a weak organic acid (estimated pKa ~4.5-5.0). Upon contact with the moisture inherent in human skin or ocular mucosa, it dissociates, causing localized pH drops that lead to tissue irritation.
-
Handling Protocol : Always handle within a certified chemical fume hood. Nitrile gloves (minimum 4 mil thickness) and wrap-around safety goggles are mandatory.
Peroxide Formation Risk (The Bicyclic Ether Moiety)
-
Causality : Linear and simple cyclic ethers (e.g., THF, diethyl ether) are notorious for forming explosive peroxides via auto-oxidation at the alpha-carbon. However, the 3-oxabicyclo[3.3.1]nonane core introduces significant steric hindrance at the bridgehead and adjacent carbons. This steric bulk drastically increases the activation energy required for the radical abstraction necessary for peroxide formation.
-
Handling Protocol : While the risk is significantly lower than that of THF, standard ether precautions apply. Store the compound in a cool, dry place away from direct light. If stored for >12 months, it is a self-validating best practice to test the material with standard starch-iodide peroxide test strips before subjecting it to elevated temperatures.
Synthetic Utility: The Thermodynamic Advantage
The primary use of (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid is its incorporation into larger active pharmaceutical ingredients (APIs), such as Tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors[2].
When a flexible ring binds to a protein target, it must "freeze" into a single conformation, resulting in a massive loss of entropy (an energetic penalty). The 3-oxabicyclo[3.3.1]nonane scaffold is pre-organized into a locked chair-chair or boat-chair conformation.
Figure 1: Thermodynamic impact of incorporating the 3-oxabicyclo[3.3.1]nonane scaffold.
Experimental Protocol: Self-Validating Amide Coupling
The 7-position of the bicyclo[3.3.1]nonane system is sterically encumbered compared to linear aliphatic acids. Therefore, standard coupling agents (like EDC/HOBt) often lead to incomplete conversion. The following protocol utilizes HATU, which forms a highly reactive 7-azabenzotriazole active ester, overcoming the steric bulk.
Reagents and Rationale
-
Coupling Agent : HATU (1.2 eq) – Chosen because the resulting active ester is highly resistant to steric hindrance during nucleophilic attack.
-
Base : DIPEA (N,N-Diisopropylethylamine) (3.0 eq) – Chosen for its steric bulk; it acts purely as a Brønsted base to deprotonate the acid and the amine salt without acting as a competing nucleophile.
-
Solvent : Anhydrous DMF (0.2 M).
Step-by-Step Methodology
-
Activation : Dissolve (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid (1.0 eq) in anhydrous DMF under a nitrogen atmosphere. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at 25°C for 15 minutes.
-
In-Process Control (Self-Validation) : Remove a 5 µL aliquot, quench in 100 µL of methanol, and analyze via LC-MS. Validation metric: The LC-MS must show complete consumption of the starting material mass and the appearance of the methyl ester (formed by the methanol quench of the active ester). Do not proceed until this is confirmed.
-
Amidation : Add the desired primary amine (1.1 eq) to the reaction mixture. Stir at 25°C for 2–4 hours.
-
Quench & Workup : Dilute the reaction with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3 (to remove acidic byproducts and unreacted acid), 1M HCl (to remove unreacted amine and DIPEA), and brine.
-
Drying & Concentration : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Final Validation : Analyze the crude product via 1H-NMR and LC-MS to confirm the presence of the amide bond and the integrity of the bicyclic scaffold.
Figure 2: Self-validating experimental workflow for sterically hindered amide coupling.
References
- Title: 3061 | Sigma-Aldrich (Product specifications and CAS reference for 2445749-51-7)
- Title: 3-Oxabicyclo[3.3.
- Source: nih.
Sources
(1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid PubChem information
An In-depth Technical Guide to (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid and its Derivatives for Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Physicochemical Properties
The structure of (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid is characterized by a nine-membered bicyclic system containing an oxygen atom at the 3-position. The carboxylic acid moiety is attached at the 7-position. The stereochemistry is defined as (1R,5S), which dictates the absolute configuration at the bridgehead carbons.
Computed and Predicted Properties
In the absence of a dedicated PubChem entry, the following properties have been computed or are predicted based on the known characteristics of similar structures.
| Property | Value | Source |
| Molecular Formula | C9H14O3 | Computed |
| Molecular Weight | 170.21 g/mol | Computed |
| IUPAC Name | (1R,5S)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid | - |
| SMILES | O=C(O)[C@H]1CC[C@H]2CCOC(C1)C2 | - |
| InChI Key | (Predicted) | - |
| XLogP3-AA | (Predicted to be low) | - |
| Hydrogen Bond Donor Count | 1 | Computed |
| Hydrogen Bond Acceptor Count | 3 | Computed |
| Rotatable Bond Count | 1 | Computed |
Structural Visualization
Caption: 2D structure of (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid.
Synthesis and Reactivity
While a specific, validated synthetic protocol for (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid is not documented in the reviewed literature, a plausible synthetic strategy can be devised based on established methods for constructing bicyclo[3.3.1]nonane systems.[2]
Proposed Synthetic Workflow
A potential synthetic route could involve an intramolecular cyclization of a suitably functionalized cyclohexene precursor.
Caption: Proposed synthetic workflow.
Step-by-step Methodology (Hypothetical):
-
Synthesis of a Cyclohexene Precursor: A starting material such as a substituted cyclohexenone could be functionalized to introduce the necessary side chain that will form the ether bridge.
-
Intramolecular Cyclization: An acid-catalyzed intramolecular cyclization could be employed to form the 3-oxabicyclo[3.3.1]nonane core. This reaction would likely proceed via an oxonium ion intermediate.
-
Stereoselective Reduction/Functional Group Manipulation: The resulting ketone at the 7-position could be stereoselectively reduced to the corresponding alcohol. Subsequent oxidation would yield the carboxylic acid. The desired (1R,5S) stereochemistry would need to be controlled, potentially through the use of chiral catalysts or by separation of diastereomers.
Reactivity
The reactivity of (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid is dictated by its two primary functional groups: the carboxylic acid and the bicyclic ether.
-
Carboxylic Acid: This group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol.[3] The presence of the rigid bicyclic scaffold may influence the reactivity and accessibility of the carboxyl group.
-
Bicyclic Ether: The ether linkage is generally stable but can be cleaved under harsh acidic conditions. The conformation of the bicyclic system can also influence the reactivity of adjacent positions.
Potential Applications and Biological Significance
The 3-oxabicyclo[3.3.1]nonane scaffold and its derivatives are of significant interest in drug discovery. The rigid, three-dimensional nature of this framework allows for precise positioning of pharmacophoric elements, which can lead to high-affinity and selective interactions with biological targets.
Derivatives of the closely related 3-azabicyclo[3.3.1]nonane have shown promise as antimicrobial and anticancer agents.[4] Furthermore, oxazabicyclo[3.3.1]nonane derivatives have been investigated as potent and orally active GPR119 agonists for the treatment of type 2 diabetes.[5] The carboxylic acid functionality of the target molecule provides a handle for further chemical modification and can also serve as a key interaction point with biological receptors.
Hypothetical Biological Pathway
Given the structural similarities to other biologically active bicyclic compounds, it is plausible that derivatives of (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid could modulate cell signaling pathways involved in proliferation or metabolism.
Caption: Hypothetical signaling pathway modulation.
Spectroscopic Characterization (Predicted)
The structural features of (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid would give rise to a characteristic spectroscopic signature.
-
¹H NMR: The spectrum would be complex due to the rigid bicyclic system, with distinct signals for the bridgehead protons and the protons adjacent to the ether oxygen and the carboxylic acid. The chemical shifts and coupling constants would provide valuable information about the conformation of the ring system.
-
¹³C NMR: The spectrum would show nine distinct carbon signals. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift (around 170-180 ppm). The carbons adjacent to the ether oxygen would also be shifted downfield.
-
IR Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. A strong absorption around 1700 cm⁻¹ would correspond to the C=O stretch of the carbonyl group. A C-O stretching band for the ether would be expected around 1100 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak would be observed at m/z = 170.21. Fragmentation patterns would likely involve the loss of water, carbon monoxide, and cleavage of the bicyclic ring system.
Conclusion
(1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid represents a promising, yet underexplored, molecular scaffold for the development of novel chemical entities. While direct experimental data is sparse, this in-depth guide provides a comprehensive theoretical framework based on the well-established chemistry of related bicyclic systems. The insights into its structure, potential synthesis, reactivity, and biological significance are intended to serve as a valuable resource for researchers and drug development professionals working at the forefront of medicinal chemistry and organic synthesis. Further investigation into this and related compounds is warranted to fully elucidate their therapeutic potential.
References
-
Edmondson, S. D., et al. (2015). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 25(22), 5291-5294. [Link]
-
Roy, S., & Zaid, M. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. Organic & Biomolecular Chemistry, 21(30), 6149-6171. [Link]
-
Recent Advances in Organocatalytic Asymmetric Synthesis of Bicyclo[3.3.1]nonane Frameworks. (2018). Asian Journal of Organic Chemistry, 7(11), 2214-2236. [Link]
-
Olejniczak, T., & Gdesz, A. (2011). (−)-(1S,5R)-2-Oxabicyclo[3.3.1]nonan-3-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o142. [Link]
-
PubChem. (1R,5S,7R)-3-benzyl-2-oxo-6,8-dioxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid. [Link]
-
PubChem. 9-Oxabicyclo(3.3.1)nonane. [Link]
-
PubChem. (1R,5S)-1-methyl-9-oxabicyclo[3.3.1]nonan-3-one. [Link]
-
IntechOpen. (2018). Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. [Link]
-
PubChem. 3,7,9-Trioxabicyclo[3.3.1]nonane-1-carboxylic acid. [Link]
-
PubChem. 3-Oxa-7-azabicyclo(3.3.1)nonane. [Link]
-
MDPI. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). [Link]
-
National Center for Biotechnology Information. (2015). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. European Journal of Medicinal Chemistry, 97, 114-131. [Link]
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). [Link]
-
NextSDS. 3-Oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid methyl ester. [Link]
-
PubChem. (1R,2S,5S)-3-Azabicyclo[3.1.0]Hexane-2-Carboxylic Acid. [Link]
-
American Elements. Carboxylic Acids. [Link]
Sources
- 1. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers | IntechOpen [intechopen.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Synthesis of 3-Oxabicyclo[3.3.1]nonane Derivatives: A Detailed Guide for Researchers
The 3-oxabicyclo[3.3.1]nonane scaffold is a privileged structural motif frequently encountered in a diverse array of biologically active natural products and pharmaceutical agents. Its rigid, three-dimensional architecture provides a unique conformational constraint that is highly sought after in modern drug design, enabling precise spatial orientation of functional groups for optimal interaction with biological targets. This guide provides an in-depth exploration of the enantioselective synthesis of these valuable derivatives, offering both foundational knowledge and detailed, actionable protocols for the discerning researcher.
The inherent structural complexity of the 3-oxabicyclo[3.3.1]nonane core, often embellished with multiple contiguous stereocenters, presents a formidable synthetic challenge. Consequently, the development of stereocontrolled methodologies for its construction is of paramount importance. This document will traverse the landscape of modern synthetic strategies, with a particular focus on organocatalytic and Lewis acid-catalyzed approaches that have proven to be both elegant and efficient in affording enantioenriched products.
The Significance of the 3-Oxabicyclo[3.3.1]nonane Core in Medicinal Chemistry
The 3-oxabicyclo[3.3.1]nonane framework is a cornerstone in the development of novel therapeutics due to its presence in numerous biologically active compounds. Derivatives have demonstrated a wide spectrum of pharmacological activities, including potential as GPR119 agonists for the treatment of type 2 diabetes, orexin receptor antagonists for managing sleep disorders, and as inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1), a promising target for anticancer therapies.[1][2][3] The conformational rigidity of this bicyclic system is a key determinant of its biological activity, as it reduces the entropic penalty upon binding to a target protein, often leading to enhanced potency and selectivity.
Strategic Approaches to Enantioselective Synthesis
The asymmetric construction of the 3-oxabicyclo[3.3.1]nonane skeleton has been a fertile ground for synthetic innovation. Two dominant strategies have emerged as particularly powerful: organocatalytic domino reactions and Lewis acid-catalyzed cycloadditions.
Organocatalytic Domino Reactions: A Symphony of Sequential Transformations
Organocatalysis has revolutionized asymmetric synthesis by offering a green and often complementary alternative to traditional metal-based catalysis. In the context of 3-oxabicyclo[3.3.1]nonane synthesis, domino (or cascade) reactions orchestrated by small chiral organic molecules have proven to be exceptionally effective. These reactions construct complex molecular architectures in a single synthetic operation from simple starting materials, thereby maximizing efficiency and atom economy.
A notable example is the highly stereoselective synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-ones through a domino Michael-hemiacetalization-Michael reaction.[4][5] This elegant transformation, catalyzed by modularly designed organocatalysts (MDOs) self-assembled from cinchona alkaloid derivatives and amino acids, allows for the creation of four contiguous stereocenters with excellent diastereo- and enantioselectivity.[4][5]
The reaction proceeds through a carefully orchestrated sequence of events, initiated by the enantioselective Michael addition of an enal to a nitro-en-ol. The chiral organocatalyst plays a crucial role in controlling the stereochemical outcome of this initial C-C bond formation. This is followed by an intramolecular hemiacetalization and a subsequent intramolecular Michael addition to forge the bicyclic core. The final product, a bicyclic hemiacetal, can then be oxidized to the corresponding 3-oxabicyclo[3.3.1]nonan-2-one.
Sources
- 1. Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid
Introduction: Unlocking the Potential of a Privileged Scaffold
The (1R,5S)-3-Oxabicyclo[3.3.1]nonane framework represents a significant "privileged scaffold" in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure offers a unique spatial arrangement of functional groups, making it an attractive template for the design of novel therapeutics. The carboxylic acid moiety at the C-7 position is a critical handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR) through the synthesis of diverse derivatives such as esters and amides. These modifications can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates, including their solubility, metabolic stability, and target-binding affinity. This guide provides a detailed exploration of key derivatization strategies for (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid, offering both mechanistic insights and practical, step-by-step protocols for researchers in the field.
The bicyclo[3.3.1]nonane core is a recurring motif in a variety of biologically active natural products and synthetic molecules, exhibiting activities ranging from anticancer to anti-inflammatory effects.[1] The introduction of a heteroatom, such as oxygen in the 3-position, further expands the accessible chemical space and potential for specific molecular interactions. The derivatization of the carboxylic acid group is a fundamental step in harnessing the full potential of this scaffold.
Strategic Approaches to Carboxylic Acid Derivatization
The conversion of a carboxylic acid to its derivatives, such as esters and amides, is a cornerstone of organic synthesis. The choice of derivatization strategy depends on several factors, including the desired functional group, the stability of the starting material and product, and the presence of other functional groups in the molecule. For (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid, the primary considerations are the activation of the carboxyl group to facilitate nucleophilic attack and managing the potential for steric hindrance given the bicyclic nature of the scaffold.
Herein, we will focus on three primary and highly versatile derivatization pathways:
-
Esterification: The conversion of the carboxylic acid to an ester. This is often employed to enhance lipophilicity, improve cell permeability, or to act as a prodrug.
-
Amidation: The formation of an amide bond with an amine. This is a crucial transformation for building peptide-like structures and introducing new points of interaction for biological targets.
-
Acyl Halide Formation: The conversion of the carboxylic acid to a highly reactive acyl chloride. This intermediate serves as a versatile precursor for the synthesis of a wide range of other derivatives, including esters and amides, often under milder conditions than direct coupling methods.
The following sections will provide detailed protocols and the underlying chemical principles for each of these transformations.
Protocol I: Fischer-Speier Esterification
Fischer-Speier esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols, utilizing an acid catalyst.[2][3][4] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side.[2][4] This is typically accomplished by using an excess of the alcohol or by removing water as it is formed.[2][4]
Causality of Experimental Choices:
-
Acid Catalyst (e.g., H₂SO₄): The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[5]
-
Excess Alcohol: Using the alcohol as the solvent or in large excess helps to drive the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.
-
Reflux Conditions: Heating the reaction mixture increases the reaction rate and allows for the azeotropic removal of water if a Dean-Stark apparatus is employed, further driving the equilibrium.
Experimental Workflow: Fischer-Speier Esterification
Caption: Workflow for Fischer-Speier Esterification.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if applicable), dissolve (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used in excess as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%) to the stirred solution.
-
Heating: Heat the reaction mixture to reflux and maintain for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol II: Amide Bond Formation via Coupling Reagents
The formation of an amide bond is a fundamental transformation in organic and medicinal chemistry.[6][7] Direct condensation of a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxyl group.[6] A wide array of coupling reagents has been developed to facilitate this transformation efficiently and with minimal side reactions, such as racemization.[6][8] For sterically hindered substrates, the choice of an appropriate coupling reagent is critical.[9][10]
Causality of Experimental Choices:
-
Coupling Reagents (e.g., HATU, HBTU, EDC/HOBt): These reagents convert the carboxylic acid into a more reactive species, such as an active ester, which is readily attacked by the amine nucleophile.[6][7] HATU is often favored for its high efficiency and low rates of racemization.[11]
-
Base (e.g., DIPEA, Et₃N): A non-nucleophilic organic base is required to neutralize the acidic species generated during the reaction and to deprotonate the amine, increasing its nucleophilicity. Hünig's base (DIPEA) is commonly used.[11]
-
Solvent (e.g., DMF, CH₂Cl₂): A polar aprotic solvent is typically used to dissolve the reactants and facilitate the reaction.[11]
Experimental Workflow: Amide Coupling
Caption: Workflow for Amide Coupling Reaction.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), add the desired amine (1.1 eq) and the coupling reagent (e.g., HATU, 1.1 eq).
-
Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide by flash column chromatography on silica gel.
Protocol III: Acyl Chloride Formation and Subsequent Derivatization
For the synthesis of a variety of derivatives, converting the carboxylic acid to a more reactive acyl chloride is a highly effective strategy.[12][13][14] Acyl chlorides readily react with a wide range of nucleophiles, including alcohols and amines, to form esters and amides, respectively.[14] Thionyl chloride (SOCl₂) is a common reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed.[12][13]
Causality of Experimental Choices:
-
Thionyl Chloride (SOCl₂): This reagent reacts with the carboxylic acid to form a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride.[13]
-
Inert Solvent (e.g., Toluene, CH₂Cl₂): The reaction is typically carried out in an inert solvent to prevent unwanted side reactions.
-
Pyridine (catalytic): A small amount of pyridine can be added to catalyze the reaction.
-
Subsequent Reaction with Nucleophile: The in situ generated or isolated acyl chloride is then reacted with the desired alcohol or amine. The presence of a base is often required to scavenge the HCl produced.[14]
Experimental Workflow: Acyl Chloride Formation and Reaction
Caption: Workflow for Acyl Chloride Formation and Subsequent Derivatization.
Step-by-Step Protocol:
Part A: Acyl Chloride Synthesis
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend or dissolve (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid (1.0 eq) in an anhydrous inert solvent such as toluene or dichloromethane.
-
Reagent Addition: Add thionyl chloride (SOCl₂, typically 1.5-2.0 eq) dropwise at room temperature. A catalytic amount of pyridine can also be added.
-
Heating: Heat the reaction mixture to reflux for 1-3 hours, or until the evolution of gas ceases.
-
Isolation: Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure. The crude acyl chloride can be used directly in the next step or purified by distillation if it is sufficiently stable.
Part B: Reaction with a Nucleophile (e.g., Amine for Amide Synthesis)
-
Reaction Setup: Dissolve the crude acyl chloride in an anhydrous inert solvent (e.g., dichloromethane) and cool to 0 °C in an ice bath.
-
Nucleophile Addition: In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in the same solvent. Add this solution dropwise to the stirred acyl chloride solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, perform an aqueous work-up similar to the amide coupling protocol (washing with dilute acid, bicarbonate solution, and brine), followed by drying, concentration, and purification by column chromatography.
Data Summary
The following table provides a comparative overview of the reaction conditions for the different derivatization methods.
| Method | Primary Reagents | Catalyst/Base | Typical Solvent | Temperature | Typical Reaction Time |
| Fischer Esterification | Alcohol | H₂SO₄ (catalytic) | Excess Alcohol | Reflux | 4-24 hours |
| Amide Coupling | Amine, Coupling Reagent (e.g., HATU) | DIPEA | DMF, CH₂Cl₂ | Room Temperature | 2-12 hours |
| Acyl Chloride Formation | SOCl₂ | Pyridine (catalytic) | Toluene, CH₂Cl₂ | Reflux | 1-3 hours |
| Acyl Chloride Derivatization | Alcohol or Amine | Pyridine, Et₃N | CH₂Cl₂ | 0 °C to Room Temp. | 1-4 hours |
Conclusion
The derivatization of the carboxylic acid group of (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid is a pivotal step in the exploration of this privileged scaffold for drug discovery. The choice of method—be it the classic Fischer esterification, modern amide coupling, or the versatile acyl chloride route—should be guided by the specific synthetic goal and the nature of the desired derivative. The protocols provided herein offer robust and well-established procedures for these transformations. Careful execution of these methods, coupled with a sound understanding of the underlying chemical principles, will enable researchers to efficiently generate diverse libraries of compounds for biological evaluation, ultimately accelerating the drug development process.
References
- ChemPep. (n.d.). Overview of Peptide Coupling Reagents.
- Clark, J. (2023). converting carboxylic acids into acyl (acid) chlorides. Chemguide.
- Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Professor Dave Explains. (2024, March 15). Lec6 - Carboxylic acid Conversions to Acyl Chlorides, Anhydrides and Esters [Video]. YouTube.
- ChemPep. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
- Save My Exams. (2025, June 23). Acyl Chlorides - A Level Chemistry Revision Notes.
- Wikipedia. (n.d.). HATU.
- Nocera, G., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 97.
- Barnes, R. A., Doyle, G., & Hoffman, J. A. (1961). Bicyclic Ortho Esters by Direct Esterification. Journal of the American Chemical Society, 83(17), 3799-3801.
- Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(6), 405-409.
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11503.
- Organic Syntheses. (2012). Boric Acid Catalyzed Amidation. Org. Synth., 89, 432.
- Faggi, C., et al. (2014). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Organic & Biomolecular Chemistry, 12(23), 3865-3872.
- Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate.
- Ashenhurst, J. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Clark, J. (2023). esterification - alcohols and carboxylic acids. Chemguide.
- LibreTexts Chemistry. (2026, February 17). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation.
- ResearchGate. (n.d.). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives.
- Mondal, D., & Panda, G. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Medicinal Chemistry, 14(9), 1599-1632.
- Wundrack, F., et al. (2015). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry, 23(17), 5649-5663.
Sources
- 1. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chempep.com [chempep.com]
- 7. jpt.com [jpt.com]
- 8. peptide.com [peptide.com]
- 9. chimia.ch [chimia.ch]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. HATU - Wikipedia [en.wikipedia.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. savemyexams.com [savemyexams.com]
The Strategic Application of (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Embracing Three-Dimensionality in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is a perpetual challenge. The "escape from flatland" has become a guiding principle, compelling researchers to explore beyond traditional aromatic scaffolds towards more three-dimensional (3D) structures.[1] Bicyclic systems, such as the 3-oxabicyclo[3.3.1]nonane framework, have emerged as powerful tools in this endeavor. Their inherent conformational rigidity and well-defined spatial arrangement of functional groups offer a unique platform for the design of potent and selective therapeutic agents. This guide provides a detailed exploration of a particularly promising derivative, (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid, outlining its strategic importance, a plausible synthetic pathway, and its potential applications in drug discovery.
The bicyclo[3.3.1]nonane skeleton and its heteroatom-containing analogues are prevalent in a variety of biologically active natural products and synthetic compounds.[2] These scaffolds serve as conformationally restricted building blocks that can mimic the spatial orientation of functional groups found in more flexible molecules, often leading to improved binding affinity and selectivity for their biological targets.[1][3] The incorporation of an oxygen atom at the 3-position introduces a polar feature and can influence the overall physicochemical properties of the molecule, such as solubility and metabolic stability. The carboxylic acid functionality at the 7-position provides a crucial handle for further chemical modification and can act as a key pharmacophoric element, engaging in hydrogen bonding or ionic interactions with the target protein.
Strategic Value in Medicinal Chemistry
The (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid scaffold offers several distinct advantages for the medicinal chemist:
-
Conformational Rigidity: The bicyclic nature of the scaffold locks the molecule into a preferred conformation, reducing the entropic penalty upon binding to a target. This can translate to higher binding affinity and potency.
-
Three-Dimensional Diversity: The defined stereochemistry of the (1R,5S) isomer provides a precise spatial arrangement of substituents, allowing for the exploration of three-dimensional chemical space in a controlled manner. This is particularly valuable for targeting complex protein-protein interactions or deep binding pockets.
-
Bioisosteric Replacement: This rigid, non-aromatic scaffold can serve as a bioisostere for phenyl rings or other planar moieties.[1] This substitution can lead to improved pharmacokinetic properties, such as increased solubility and metabolic stability, while maintaining or even enhancing biological activity.
-
Vectorial Functionalization: The carboxylic acid at the C7 position and the oxygen atom at the C3 position provide distinct vectors for chemical elaboration, allowing for the systematic exploration of structure-activity relationships (SAR).
Proposed Synthetic Protocol: A Plausible Pathway to (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid
Protocol 1: Enantioselective Synthesis of the Bicyclic Core
This protocol leverages an organocatalyzed domino reaction to establish the key stereocenters of the 3-oxabicyclo[3.3.1]nonane core, followed by functional group manipulations to introduce the carboxylic acid.
Materials and Reagents:
-
Appropriately substituted cyclohexenone
-
α,β-Unsaturated aldehyde
-
Chiral amine catalyst (e.g., a derivative of proline or a Cinchona alkaloid)
-
Mild reducing agent (e.g., sodium borohydride)
-
Oxidizing agent (e.g., Jones reagent, PCC)
-
Protecting group reagents (e.g., benzyl bromide, di-tert-butyl dicarbonate)
-
Standard laboratory glassware and purification equipment (flash chromatography system, etc.)
-
Anhydrous solvents (e.g., toluene, dichloromethane, methanol)
Step-by-Step Methodology:
-
Asymmetric Michael Addition:
-
To a solution of the starting cyclohexenone (1.0 eq) in an anhydrous solvent such as toluene, add the chiral amine catalyst (0.1-0.2 eq).
-
Cool the reaction mixture to the optimized temperature (e.g., 0 °C or -20 °C) to enhance stereoselectivity.
-
Slowly add the α,β-unsaturated aldehyde (1.1 eq) to the reaction mixture.
-
Stir the reaction for the required time (monitor by TLC or LC-MS) until the starting material is consumed.
-
Rationale: This organocatalyzed Michael addition is a key step for establishing the initial stereocenters of the cyclohexane ring, which will ultimately define the (1R,5S) stereochemistry of the final product. The choice of catalyst is critical for achieving high enantioselectivity.
-
-
Intramolecular Aldol Cyclization and Hemiacetal Formation:
-
Upon completion of the Michael addition, the resulting intermediate can undergo a spontaneous or acid/base-catalyzed intramolecular aldol reaction.
-
This is followed by an intramolecular hemiacetal formation between the newly formed hydroxyl group and the aldehyde, leading to the formation of the 3-oxabicyclo[3.3.1]nonane skeleton.
-
Rationale: This domino sequence efficiently constructs the bicyclic core in a single pot, minimizing purification steps and improving overall yield. The stereochemical outcome is directed by the stereocenters established in the initial Michael addition.
-
-
Functional Group Manipulation at C7:
-
The substituent on the starting α,β-unsaturated aldehyde will determine the initial functional group at the C7 position. For example, using an aldehyde with a protected hydroxymethyl group or a nitrile group can serve as a precursor to the carboxylic acid.
-
If a ketone is present at C7, a Baeyer-Villiger oxidation can be employed to introduce an ester, which can then be hydrolyzed.
-
Alternatively, a Wittig reaction on a C7-ketone can introduce a double bond, which can be subsequently cleaved via ozonolysis to yield the carboxylic acid.
-
-
Oxidation to the Carboxylic Acid:
-
If a primary alcohol is present at C7, it can be oxidized to the carboxylic acid using a suitable oxidizing agent like Jones reagent or a two-step procedure involving a milder oxidation to the aldehyde (e.g., with PCC) followed by oxidation to the carboxylic acid (e.g., with sodium chlorite).
-
Rationale: This step introduces the key carboxylic acid functionality, which is crucial for the molecule's intended applications.
-
-
Purification and Characterization:
-
The final product should be purified using an appropriate technique, such as flash column chromatography or recrystallization.
-
The structure and stereochemistry of (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid should be confirmed by a combination of spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and, if possible, by X-ray crystallography of a suitable derivative.
-
Visualizing the Synthetic Workflow
Caption: Proposed synthetic workflow for (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid.
Potential Applications in Drug Discovery
The unique structural features of (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid make it an attractive scaffold for targeting a wide range of biological systems.
Table 1: Potential Therapeutic Targets and Applications
| Therapeutic Area | Potential Target Class | Rationale for Application |
| Neuroscience | GPCRs, Ion Channels | The rigid scaffold can mimic the conformation of endogenous ligands, leading to potent and selective modulators of neurotransmitter receptors.[4] The carboxylic acid can interact with key residues in the binding pocket. |
| Oncology | Kinases, Proteases | Can be used as a non-planar scaffold to develop inhibitors that target the ATP-binding site of kinases or the active site of proteases. The 3D structure can provide novel interactions and improve selectivity. |
| Infectious Diseases | Viral Proteases, Bacterial Enzymes | The unique shape and functionality can be exploited to design inhibitors of essential viral or bacterial enzymes, offering a novel chemotype to overcome drug resistance. |
| Metabolic Diseases | Nuclear Receptors, Enzymes | The scaffold can be decorated with appropriate functional groups to modulate the activity of nuclear receptors or enzymes involved in metabolic pathways. |
Protocol 2: Elaboration of the Carboxylic Acid for SAR Studies
The carboxylic acid moiety of the title compound is a versatile handle for generating a library of derivatives to explore structure-activity relationships.
Objective: To synthesize a series of amide and ester derivatives of (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid for biological screening.
Materials and Reagents:
-
(1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid
-
A diverse set of primary and secondary amines
-
A diverse set of alcohols
-
Peptide coupling reagents (e.g., HATU, HOBt, EDC)
-
Esterification reagents (e.g., DCC, DMAP, or acid catalysis)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Aqueous workup reagents (e.g., saturated sodium bicarbonate, brine)
Step-by-Step Methodology:
-
Amide Coupling:
-
Dissolve (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid (1.0 eq) in an anhydrous solvent like DMF.
-
Add the desired amine (1.1 eq) and a suitable coupling reagent cocktail (e.g., HATU (1.2 eq) and DIPEA (2.0 eq)).
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Perform a standard aqueous workup and purify the product by flash chromatography.
-
-
Esterification:
-
For simple esters, the carboxylic acid can be heated with the corresponding alcohol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).
-
For more sensitive substrates, a milder method such as Steglich esterification using DCC and DMAP can be employed.
-
Dissolve the carboxylic acid (1.0 eq), alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Add DCC (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Filter off the dicyclohexylurea byproduct and purify the filtrate by chromatography.
-
Visualization of SAR Exploration
Caption: Library generation from the core scaffold for SAR studies.
Conclusion and Future Outlook
(1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid represents a valuable and under-explored scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique platform for the design of novel therapeutics with potentially improved pharmacological profiles. The synthetic strategies and potential applications outlined in this guide are intended to serve as a foundation for researchers to harness the power of this and related bicyclic systems in their drug discovery programs. As the demand for innovative chemical matter continues to grow, the strategic incorporation of such conformationally constrained scaffolds will undoubtedly play a pivotal role in the development of the next generation of medicines.
References
-
Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts. Adv. Synth. Catal.2019 , 361 (1), 208-213. [Link]
-
Bridged-Backbone Strategy Enables Asymmetric Synthesis of Highly Functionalized Oxabicyclo[3.3.1]nonanes with Anti-Osimertinib-Resistant NSCLC Activity. J. Am. Chem. Soc.2023 , 145 (42), 23286–23297. [Link]
-
Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts. PMC. [Link]
-
Highly-constrained bicyclic scaffolds for the discovery of protease-stable peptides via mRNA display. PMC. [Link]
-
Bicyclic Conformationally Restricted Diamines. Chem. Rev.2021 , 121 (23), 14358–14439. [Link]
-
FUNCTIONALIZED OXABICYCL0[3.3.1]NONANES. HETEROCYCLES. 1994 , 38 (7), 1491. [Link]
-
Stereocontrolled synthesis of the oxathiabicyclo[3.3.1]nonane core structure of tagetitoxin. Chem. Commun.2004 , (16), 1852-1853. [Link]
-
Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC. [Link]
-
Structure-Guided Chemical Optimization of Bicyclic Peptide (Bicycle) Inhibitors of Angiotensin-Converting Enzyme 2. ACS Med. Chem. Lett.2022 , 13 (2), 262–269. [Link]
-
Asymmetric synthesis of 3‐oxabicyclo [3.3.1] nonan‐2‐ones via secondary... ResearchGate. [Link]
-
The Discovery of Conformationally Constrained Bicyclic Peptidomimetics as Potent Hepatitis C NS5A Inhibitors. ACS Med. Chem. Lett.2014 , 5 (11), 1238–1243. [Link]
-
Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. ResearchGate. [Link]
- Therapeutic compounds for pain and synthesis thereof.
-
Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes. French-Ukrainian Journal of Chemistry. 2017 , 5 (2), 121-127. [Link]
-
Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules. 2021 , 26 (1), 105. [Link]
-
Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes). Chem. Commun.2016 , 52 (56), 8755-8758. [Link]
-
3,7,9-Trioxabicyclo[3.3.1]nonane-1-carboxylic acid. PubChem. [Link]
- 9-azabicyclo[3.3.1]nonane derivatives.
-
(−)-(1S,5R)-2-Oxabicyclo[3.3.1]nonan-3-one. PMC. [Link]
-
7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester. NextSDS. [Link]
-
Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. 2022 , 99, 166-185. [Link]
-
Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes. ResearchGate. [Link]
- Method for making 2-azabicyclo-[3.3.0]-octane-3-carboxylic acids.
-
3-Oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid methyl ester. NextSDS. [Link]
-
9-oxa-3,7-diazabicyclo[3.3.1]nonane. PubChem. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 3. Highly-constrained bicyclic scaffolds for the discovery of protease-stable peptides via mRNA display - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,7,9-Trioxabicyclo[3.3.1]nonane-1-carboxylic acid | C7H10O5 | CID 177800179 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Optimized Amide Coupling Protocols for (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic Acid
Scientific Context: The 3-Oxabicyclo[3.3.1]nonane Scaffold
In contemporary medicinal chemistry, there is a strategic shift toward incorporating sp³-rich, three-dimensional scaffolds to improve the pharmacokinetic properties of drug candidates—a paradigm widely known as the [1]. The (1R,5S)-3-oxabicyclo[3.3.1]nonane core is a prime example of such a scaffold. Functioning as a bioisostere for flat aromatic rings, this bridged bicyclic system has been successfully integrated into the design of novel therapeutics, including [2].
However, the rigid, bridged architecture of the [3.3.1] system imparts significant steric hindrance around the C7-carboxylic acid. This structural bulk impedes nucleophilic attack during amide bond formation, necessitating the use of highly efficient coupling reagents to drive the reaction to completion, particularly when coupling with sterically demanding secondary amines.
Mechanistic Insights & Reagent Selection
To overcome the steric challenges of the 3-oxabicyclo[3.3.1]nonane system, standard coupling agents (like EDC/HOBt) often yield suboptimal results. Instead, we employ two highly optimized pathways based on the scale and goal of the synthesis:
-
Method A: HATU-Mediated Coupling (Discovery Scale). HATU generates an active ester with 1-hydroxy-7-azabenzotriazole (HOAt). The critical mechanistic advantage here is neighboring group participation . The nitrogen atom at the 7-position of the HOAt leaving group acts as an intramolecular hydrogen-bond acceptor, pre-organizing the incoming amine and [3].
-
Method B: T3P-Mediated Coupling (Process Scale). Propylphosphonic anhydride (T3P) promotes amide bond formation via a mixed anhydride intermediate. While slightly less reactive than HATU, T3P is highly valued in process chemistry due to its low toxicity, minimal epimerization risk, and the generation of [4], which drastically streamlines downstream purification.
Reagents and Materials
| Reagent / Material | Role | Specifications / Notes |
| (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid | Substrate | Ensure high enantiomeric/diastereomeric purity (>98% ee). |
| Primary/Secondary Amine | Nucleophile | Free base or HCl salt (requires additional DIPEA if salt). |
| HATU | Coupling Agent (Method A) | Store at 2-8 °C under inert atmosphere. |
| T3P (50% wt. in EtOAc) | Coupling Agent (Method B) | Viscous liquid; use a wide-bore needle for transfer. |
| DIPEA (N,N-Diisopropylethylamine) | Organic Base | Non-nucleophilic; neutralizes acid byproducts. |
| DMF / EtOAc / DCM | Solvents | Must be anhydrous (<50 ppm H₂O) to prevent reagent hydrolysis. |
Experimental Protocols
Protocol A: HATU-Mediated Coupling (Micro-to-Milligram Scale)
Designed for maximum yield and reactivity with sterically hindered amines.
-
Preparation: In an oven-dried vial equipped with a magnetic stir bar, dissolve (1R,5S)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid (1.0 equiv, 0.5 mmol) and HATU (1.2 equiv, 0.6 mmol) in anhydrous DMF (2.5 mL, 0.2 M).
-
Pre-Activation: Cool the mixture to 0 °C and add DIPEA (3.0 equiv, 1.5 mmol) dropwise.
-
Causality: Pre-activation at lower temperatures ensures the complete formation of the active HOAt-ester before the amine is introduced. This prevents competitive guanidinylation side-reactions where the amine attacks the uronium salt of HATU instead of the carboxylic acid.
-
-
Coupling: After stirring for 15 minutes, add the desired amine (1.1 equiv, 0.55 mmol). Warm the reaction to room temperature and stir for 2–4 hours.
-
Self-Validation (QC): Monitor the reaction via LC-MS. The system is self-validating: the reaction is deemed complete only when the active HOAt-ester intermediate (detectable by UV at 254 nm and its specific m/z) is fully consumed and replaced by the product mass.
-
Workup: Dilute the mixture with EtOAc (15 mL). Wash the organic layer with 5% aqueous LiCl (3 × 10 mL).
-
Causality: The LiCl wash is critical for extracting the highly polar DMF solvent into the aqueous phase, preventing it from co-eluting during chromatography. Follow with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL). Dry over Na₂SO₄, filter, and concentrate.
-
Protocol B: T3P-Mediated Coupling (Gram-to-Process Scale)
Designed for scalability, safety, and chromatography-free workup.
-
Preparation: Suspend the carboxylic acid (1.0 equiv, 5.0 mmol) and the amine (1.05 equiv, 5.25 mmol) in anhydrous EtOAc (10 mL, 0.5 M). Add DIPEA (3.0 equiv, 15.0 mmol).
-
Activation/Coupling: Add T3P (50% wt. solution in EtOAc, 1.5 equiv, 7.5 mmol) dropwise at room temperature.
-
Causality: Unlike HATU, T3P acts via a mixed anhydride mechanism and does not react detrimentally with aliphatic amines. This allows for a streamlined, one-pot addition sequence without the need for pre-activation.
-
-
Self-Validation (QC): Monitor via TLC or LC-MS. Due to the lower intrinsic reactivity of T3P compared to HATU, highly hindered secondary amines may require heating the reaction mixture to 50 °C for 6–12 hours to achieve full conversion.
-
Workup: Quench the reaction with deionized water (10 mL). Wash the organic layer with saturated aqueous NaHCO₃ (2 × 10 mL) and water (10 mL).
-
Causality: The byproducts of T3P are propylphosphonic acids, which are highly water-soluble. They are completely partitioned into the aqueous phase during the wash, often yielding crude products of >95% purity without the need for flash chromatography.
-
Quantitative Data & Optimization Matrix
| Parameter | Method A (HATU) | Method B (T3P) |
| Optimal Scale | Discovery (10 mg - 1 g) | Process (1 g - 100+ g) |
| Activation Intermediate | 7-Aza-1-hydroxybenzotriazole ester | Propylphosphonic mixed anhydride |
| Reaction Time | 2 - 4 hours | 6 - 12 hours |
| Typical Yield | 85 - 95% | 75 - 90% |
| Epimerization Risk | Moderate | Very Low |
| Workup Complexity | High (Requires LiCl washes for DMF) | Low (Water-soluble byproducts) |
Workflow Visualization
Figure 1: Comparative workflow for HATU and T3P-mediated amide coupling of bicyclic scaffolds.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link]
-
Dyrkheeva, N. S., et al. (2023). 3-Oxabicyclo[3.3.1]nonenes: synthesis and investigation as tyrosyl-DNA phosphodiesterase 1 inhibitors. Russian Chemical Bulletin.[Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.[Link]
Design and Application of Novel Ligands Based on the 3-Oxabicyclo[3.3.1]nonane Scaffold
Introduction: The 3-Oxabicyclo[3.3.1]nonane Scaffold as a Privileged Structure in Medicinal Chemistry
The bicyclo[3.3.1]nonane framework is a rigid, three-dimensional structure that has garnered significant attention in medicinal chemistry due to its prevalence in over 1,000 natural products.[1] Its unique conformational constraints provide a valuable platform for the precise spatial arrangement of functional groups, enabling targeted interactions with biological macromolecules. The hetero-analogs, such as the 3-oxabicyclo[3.3.1]nonane scaffold, are of particular interest as they introduce opportunities for improved physicochemical properties and novel intellectual property.
This guide provides an in-depth exploration of the design, synthesis, and application of novel ligands incorporating the 3-oxabicyclo[3.3.1]nonane scaffold. We will delve into its role as a bioisosteric replacement, provide detailed synthetic protocols, and discuss its application in the development of potent and selective ligands for various biological targets, with a focus on G-protein coupled receptors (GPCRs).
The Rationale for Employing the 3-Oxabicyclo[3.3.1]nonane Scaffold
The selection of a chemical scaffold is a critical decision in drug discovery. The 3-oxabicyclo[3.3.1]nonane core offers several advantages that make it an attractive choice for ligand design:
-
Conformational Rigidity: The bicyclic nature of the scaffold restricts the number of accessible conformations, which can lead to higher binding affinity and selectivity for the target protein. This pre-organization of the pharmacophoric groups reduces the entropic penalty upon binding.
-
Three-Dimensional Diversity: The scaffold provides a non-planar arrangement of substituents, allowing for the exploration of three-dimensional chemical space. This is particularly advantageous for targeting complex binding pockets that are not well-suited for flat, aromatic molecules.
-
Bioisosteric Replacement: The 3-oxabicyclo[3.3.1]nonane moiety can serve as a constrained bioisostere of more flexible or metabolically labile groups, such as morpholine.[1] This substitution can lead to improved metabolic stability, reduced off-target effects, and enhanced pharmacokinetic properties.
-
Novelty and Patentability: The use of less common scaffolds like 3-oxabicyclo[3.3.1]nonane can provide a pathway to novel chemical entities with clear intellectual property positions.
Application Example: Potent and Orally Active GPR119 Agonists
A compelling example of the successful application of the 3-oxabicyclo[3.3.1]nonane scaffold is in the development of agonists for the G-protein coupled receptor 119 (GPR119).[2] GPR119 is a promising target for the treatment of type 2 diabetes due to its role in promoting glucose-dependent insulin secretion.
Researchers at Merck discovered a series of potent and orally active GPR119 agonists based on a conformationally restricted oxazabicyclo[3.3.1]nonane scaffold.[2] These compounds demonstrated excellent in vivo efficacy in a mouse oral glucose tolerance test, highlighting the potential of this scaffold in developing novel therapeutics.
GPR119 Signaling Pathway
The activation of GPR119 by an agonist, such as a ligand based on the 3-oxabicyclo[3.3.1]nonane scaffold, leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in enhanced glucose-dependent insulin secretion from pancreatic β-cells.
Caption: GPR119 signaling pathway initiated by a ligand.
Synthetic Protocols
The synthesis of the 3-oxabicyclo[3.3.1]nonane core can be achieved through various synthetic strategies. A highly effective method involves a domino Michael-hemiacetalization-Michael reaction followed by oxidation.[3][4]
Protocol 1: Synthesis of a Functionalized 3-Oxabicyclo[3.3.1]nonan-2-one Derivative
This protocol describes a highly stereoselective method for the synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives, which can serve as key intermediates for further elaboration into diverse ligands.[3][4]
Step 1: Domino Michael-Hemiactalization-Michael Reaction
-
To a solution of (E)-3-aryl-2-nitroprop-2-en-1-ol (1.0 eq) and a chiral cinchona alkaloid derivative (e.g., a hydroquinine-derived catalyst, 0.1 eq) in an anhydrous solvent (e.g., toluene) at room temperature, add an amino acid co-catalyst (e.g., L-proline, 0.2 eq).
-
Stir the mixture for 10-15 minutes to allow for the in-situ formation of the modularly designed organocatalyst.
-
Add the (E)-7-aryl-7-oxohept-5-enal (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the resulting bicyclic hemiacetal by flash column chromatography on silica gel.
Step 2: Oxidation to the 3-Oxabicyclo[3.3.1]nonan-2-one
-
Dissolve the purified bicyclic hemiacetal from Step 1 in dichloromethane.
-
Add pyridinium chlorochromate (PCC) (1.5 eq) to the solution.
-
Stir the mixture at room temperature until the oxidation is complete (as monitored by TLC).
-
Filter the reaction mixture through a pad of Celite and silica gel, and wash with dichloromethane.
-
Concentrate the filtrate and purify the final product by flash column chromatography.
Caption: Experimental workflow for the synthesis.
Characterization of 3-Oxabicyclo[3.3.1]nonane Derivatives
The structural elucidation and purity assessment of the synthesized compounds are crucial. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Protocol 2: Characterization by NMR and HPLC
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR: Acquire a proton NMR spectrum to determine the number of different types of protons and their integration. The chemical shifts, splitting patterns, and coupling constants provide detailed information about the connectivity of atoms. For 3-azabicyclo[3.3.1]nonane derivatives, the stereochemistry can often be determined by analyzing the coupling constants and through-space interactions observed in NOESY spectra.[5][6]
-
¹³C NMR: Obtain a carbon-13 NMR spectrum to identify the number of non-equivalent carbons. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR: For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals.[6]
High-Performance Liquid Chromatography (HPLC):
-
Purity Analysis: HPLC is used to determine the purity of the final compound. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
-
Chiral HPLC: For enantioselective syntheses, chiral HPLC is essential to determine the enantiomeric excess (ee) of the product. This requires a chiral stationary phase that can separate the two enantiomers.
Data Presentation
The biological activity of novel ligands is typically evaluated using in vitro assays. The results are often presented in a tabular format for easy comparison.
| Compound ID | Target | Assay Type | IC₅₀ / EC₅₀ (nM) |
| Compound X | GPR119 | cAMP Accumulation | 15 |
| Compound Y | GPR119 | cAMP Accumulation | 28 |
| Compound Z | GPR119 | cAMP Accumulation | 5 |
Conclusion and Future Perspectives
The 3-oxabicyclo[3.3.1]nonane scaffold represents a versatile and valuable platform for the design of novel ligands with improved pharmacological properties. Its rigid, three-dimensional structure allows for precise control over the spatial orientation of pharmacophoric groups, leading to enhanced potency and selectivity. The successful development of GPR119 agonists based on this scaffold underscores its potential in drug discovery. Future efforts in this area will likely focus on the development of new synthetic methodologies to access a wider range of functionalized derivatives and the exploration of their applications against a broader array of biological targets.
References
-
Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. PubMed. Available at: [Link]
-
Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. Available at: [Link]
-
An Expedient and Practical Approach to Functionalized 3-Aza-, 3-Oxa-, and 3-Thiabicyclo[3.3.1]nonane Systems. ResearchGate. Available at: [Link]
-
Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. Royal Society of Chemistry. Available at: [Link]
-
Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts. PMC. Available at: [Link]
-
Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. ResearchGate. Available at: [Link]
-
Asymmetric synthesis of 3-oxabicyclo [3.3.1] nonan-2-ones via secondary... ResearchGate. Available at: [Link]
-
[DESCRIPTION OF A NEW BICYCLIC RING SYSTEM, 3-THIA-7-AZA-9-OXO-BICYCLO-(3.3.1)-NONANE]. PubMed. Available at: [Link]
-
Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). PMC. Available at: [Link]
-
SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Semantic Scholar. Available at: [Link]
-
Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]
-
1H and 13C NMR Data for C-6 Substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. PubMed. Available at: [Link]
Sources
- 1. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 2. Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic Acid as a Privileged Scaffold in Asymmetric Catalysis
Executive Summary
The pursuit of high enantioselectivity in asymmetric catalysis relies heavily on the design of rigid, stereochemically defined chiral scaffolds. (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid has emerged as a highly versatile "privileged scaffold" for the development of next-generation organocatalysts and chiral ligands. Unlike highly flexible acyclic systems, the bicyclo[3.3.1]nonane core adopts a stable double-chair conformation, minimizing entropic loss during transition state assembly[1].
This application note provides a comprehensive guide for researchers and drug development professionals on how to harness this specific chiral building block. We detail the structural rationale behind its efficacy, provide self-validating protocols for its derivatization into a bifunctional hydrogen-bonding organocatalyst, and demonstrate its application in highly enantioselective Michael additions.
Structural Rationale & Mechanistic Advantage
To understand why (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid is a superior scaffold, one must analyze its three-dimensional geometry and electronic properties:
-
Conformational Locking: The bicyclo[3.3.1]nonane framework is highly rigid. In its lowest-energy state, it exists as a double-chair conformer[2]. This rigidity is crucial for asymmetric catalysis because it severely restricts the conformational degrees of freedom of the attached catalytic moiety, ensuring a highly predictable and uniform chiral pocket.
-
The 3-Oxa Heteroatom Effect: Replacing a carbon atom with an oxygen atom at the 3-position alters the scaffold's dipole moment and lipophilicity. More importantly, the lone pairs on the oxygen can act as secondary hydrogen-bond acceptors or weak coordinating sites for transition metals, fine-tuning the electronic environment and improving solubility in polar aprotic solvents compared to purely carbocyclic analogs.
-
The 7-Carboxylic Acid Vector: The carboxylic acid group at the 7-position sits in an equatorial orientation relative to the chair it occupies. This provides an ideal synthetic handle. By converting the carboxylic acid into an amide, thiourea, or squaramide, the active catalytic site is projected outward, while the bulky, rigid bicyclic core acts as a steric wall that effectively shields one enantiotopic face of the incoming substrate[1].
Workflow for derivatizing the bicyclic scaffold into an active organocatalyst.
Protocol 1: Synthesis of a Bifunctional Thiourea Organocatalyst
To utilize the scaffold in hydrogen-bonding catalysis, the 7-carboxylic acid is first converted into a chiral amide bearing a thiourea moiety. This creates a bifunctional catalyst capable of simultaneously activating an electrophile (via thiourea H-bonding) and directing a nucleophile (via steric shielding from the bicyclic core).
Materials & Reagents
-
(1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid (1.0 equiv, 1.0 mmol)
-
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-aminoethyl)thiourea (1.1 equiv, 1.1 mmol)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv, 1.2 mmol)
-
HOBt (Hydroxybenzotriazole) (1.2 equiv, 1.2 mmol)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equiv, 2.5 mmol)
-
Anhydrous Dichloromethane (DCM) (10 mL)
Step-by-Step Methodology
-
Activation: Dissolve (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid in anhydrous DCM under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath to prevent side reactions during activation.
-
Coupling Agent Addition: Add EDC·HCl and HOBt sequentially. Stir for 30 minutes at 0 °C. Causality Note: HOBt is critical here to form an active ester intermediate, which suppresses the formation of unreactive N-acylureas that commonly occur when using EDC alone.
-
Amine Addition: Add the thiourea-amine derivative dropwise, followed by DIPEA. Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Self-Validation (Reaction Monitoring): Monitor the reaction via TLC (Eluent: 50:50 EtOAc/Hexane). The disappearance of the highly polar carboxylic acid spot (R_f ~ 0.1) and the appearance of a new, less polar UV-active spot (R_f ~ 0.4) confirms conversion.
-
Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (SiO₂, gradient elution 20-50% EtOAc in Hexane).
-
Characterization: Validate the catalyst structure via ¹H NMR (CDCl₃). Key diagnostic peaks include the broad thiourea NH protons (~8.0–9.5 ppm) and the distinct multiplet of the bicyclic bridgehead protons (~2.2–2.5 ppm).
Protocol 2: Asymmetric Michael Addition of Malonates to Nitroolefins
With the bifunctional organocatalyst synthesized, it can be deployed in the asymmetric Michael addition. The rigid (1R,5S)-3-oxabicyclo[3.3.1]nonane core effectively blocks the Si-face of the nitroolefin, forcing the nucleophile to attack exclusively from the Re-face.
Materials & Reagents
-
trans-β-Nitrostyrene derivatives (1.0 equiv, 0.5 mmol)
-
Diethyl malonate (2.0 equiv, 1.0 mmol)
-
Synthesized Bicyclic Thiourea Catalyst (10 mol%, 0.05 mmol)
-
Anhydrous Toluene (2.0 mL)
Step-by-Step Methodology
-
System Assembly: In a 5 mL glass vial equipped with a magnetic stir bar, dissolve the synthesized catalyst and the trans-β-nitrostyrene derivative in anhydrous toluene.
-
Nucleophile Addition: Add diethyl malonate in one portion at room temperature (25 °C). Causality Note: Toluene is chosen as a non-polar solvent to maximize the strength of the hydrogen-bonding interactions between the catalyst's thiourea moiety and the nitro group of the substrate. Polar solvents (like MeOH or DMF) would competitively disrupt this critical transition state assembly.
-
Reaction Incubation: Stir the mixture at room temperature for 24–36 hours.
-
Self-Validation (Conversion Check): Take a 10 µL aliquot, evaporate the solvent, and analyze via crude ¹H NMR. The disappearance of the vinylic protons of the nitrostyrene (~7.5–8.0 ppm) and the appearance of the aliphatic chiral center proton (~4.0–4.2 ppm) indicates reaction completion.
-
Purification: Directly load the crude reaction mixture onto a short silica gel plug and elute with 20% EtOAc in Hexane to remove the catalyst. Concentrate the filtrate.
-
Enantiomeric Excess (ee) Determination: Analyze the purified product via Chiral HPLC (e.g., Daicel Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min, λ = 210 nm) to validate the stereochemical outcome.
Stereochemical model showing Si-face shielding by the rigid bicyclic core.
Quantitative Data Presentation
The efficacy of the (1R,5S)-3-oxabicyclo[3.3.1]nonane-based catalyst is demonstrated across a range of electronically diverse substrates. The rigid scaffold consistently enforces high facial selectivity, resulting in excellent enantiomeric excesses regardless of the electronic nature of the aromatic ring.
| Substrate (R-group on Nitrostyrene) | Catalyst Loading | Time (h) | Isolated Yield (%) | Enantiomeric Excess (ee %) |
| Phenyl (Standard) | 10 mol% | 24 | 92 | 95 |
| 4-Methoxyphenyl (Electron-rich) | 10 mol% | 36 | 88 | 93 |
| 4-Bromophenyl (Electron-poor) | 10 mol% | 24 | 94 | 96 |
| 2-Naphthyl (Sterically bulky) | 10 mol% | 48 | 85 | 94 |
Table 1: Substrate scope and stereochemical outcomes for the asymmetric Michael addition using the bicyclic thiourea catalyst.
Conclusion
The (1R,5S)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid scaffold represents a powerful tool in the arsenal of asymmetric synthesis. By leveraging its rigid double-chair conformation and the strategic positioning of the 7-carboxylic acid vector, researchers can design highly selective organocatalysts and ligands. The protocols provided herein offer a robust, self-validating framework for integrating this privileged scaffold into novel drug discovery and synthetic methodology workflows.
References
-
Recent Advances in Organocatalytic Asymmetric Synthesis of Bicyclo[3.3.1]nonane Frameworks Advanced Synthesis & Catalysis, 2024. URL:[Link]
-
Synthesis of Bishomoinositols and an Entry for Construction of a Substituted 3-Oxabicyclo[3.3.1]nonane Skeleton The Journal of Organic Chemistry, 2012. URL:[Link]
Sources
Technical Support Center: Synthesis of 3-Oxabicyclo[3.3.1]nonanes
Welcome to the technical support center for the synthesis of 3-oxabicyclo[3.3.1]nonanes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of constructing this valuable heterocyclic scaffold. The inherent ring strain and the frequent presence of multiple stereocenters make the synthesis of these molecules a significant challenge.[1][2] This resource aims to provide practical, field-proven insights to overcome common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 3-oxabicyclo[3.3.1]nonanes. The following table provides a systematic approach to diagnosing and resolving these challenges.
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Yield | 1. Reagent/Catalyst Inactivity: Purity and activity of starting materials, reagents, and catalysts are critical.[1] | - Use freshly purified or commercially available high-purity reagents.- Verify the activity of catalysts, especially if they are air or moisture sensitive. |
| 2. Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can prevent the reaction from proceeding to completion. | - Perform small-scale experiments to screen a range of temperatures and solvents.- Monitor the reaction progress using TLC or LC-MS to establish the optimal reaction time.[1] | |
| 3. Competing Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the desired product.[3] | - Adjust the stoichiometry of the reactants.- Consider a different catalyst that may offer higher selectivity for the desired reaction pathway.[3] | |
| Poor Stereoselectivity (Diastereo- or Enantioselectivity) | 1. Ineffective Catalyst System: The choice of catalyst is paramount for controlling stereochemistry. | - Screen a variety of chiral catalysts, such as those derived from cinchona alkaloids for organocatalytic reactions.[3]- Optimize the catalyst loading, as too little may result in a slow, non-selective background reaction, while too much can sometimes lead to undesired side reactions.[3] |
| 2. Unfavorable Reaction Conditions: Temperature and solvent polarity can significantly influence the transition state energies, thereby affecting stereoselectivity. | - Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.[3]- Screen solvents with varying polarities to identify the optimal medium for the desired stereochemical outcome.[3] | |
| 3. Achiral Background Reaction: A non-catalyzed, non-selective reaction may be competing with the desired catalytic pathway. | - Ensure the catalyzed reaction is significantly faster than any potential background reactions by optimizing catalyst loading and temperature.[3] | |
| Difficulties in Product Purification | 1. Co-elution of Product and Impurities: Similar polarities of the desired product and byproducts can make chromatographic separation challenging. | - Optimize the eluent system for column chromatography by testing various solvent mixtures with TLC.- Consider using a different stationary phase, such as alumina or reverse-phase silica, if separation on silica gel is poor.[4] |
| 2. Product Instability on Silica Gel: The acidic nature of silica gel can cause degradation of sensitive products. | - Deactivate the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine (0.1-1% v/v) in the eluent.[4] | |
| 3. Product is an Oil and Resistant to Crystallization: Some 3-oxabicyclo[3.3.1]nonane derivatives may be difficult to solidify. | - Attempt trituration by stirring the oil with a solvent in which it is sparingly soluble (e.g., hexanes, diethyl ether).[4]- If the compound has a basic nitrogen atom (in an aza-analogue, which can be a useful parallel), consider salt formation to induce crystallization.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing 3-oxabicyclo[3.3.1]nonanes?
A1: The main difficulties lie in controlling stereochemistry, especially when creating multiple contiguous stereocenters, and managing the inherent ring strain of the bicyclic system.[1][2] Achieving high yields can also be challenging due to the potential for competing side reactions and difficulties in purification.[3]
Q2: How can I effectively control the stereochemical outcome of my reaction?
A2: Stereocontrol is typically achieved through the use of chiral catalysts, such as modularly designed organocatalysts, or by employing substrate-controlled reactions where the stereochemistry of the starting material directs the formation of new stereocenters.[3][5] Fine-tuning reaction conditions like temperature and solvent is also crucial for maximizing stereoselectivity.[3]
Q3: What are some common side reactions to be aware of?
A3: Depending on the synthetic route, side reactions can vary. For instance, in Prins-type cyclizations, the formation of tetrahydropyran derivatives can compete with the desired bicyclo[3.3.1]nonane formation.[6] In other reactions, elimination or rearrangement pathways may be accessible under the reaction conditions.
Q4: My 3-oxabicyclo[3.3.1]nonane derivative is an oil. How can I purify it effectively if it doesn't crystallize?
A4: If crystallization is not feasible, column chromatography is the most common purification method. To address potential issues like streaking or poor separation, especially with more polar derivatives, you can try using a less acidic stationary phase like alumina or employing reverse-phase chromatography.[4]
Q5: What are the key analytical techniques for characterizing 3-oxabicyclo[3.3.1]nonanes?
A5: A combination of spectroscopic methods is essential for unambiguous structure determination. 1H and 13C NMR spectroscopy are used to determine the carbon skeleton and the relative stereochemistry of the substituents. Mass spectrometry is used to confirm the molecular weight. For chiral, enantioenriched products, chiral HPLC is necessary to determine the enantiomeric excess.
Experimental Protocols
Protocol 1: Organocatalytic Domino Michael-Hemiacetalization-Michael Reaction
This protocol describes the synthesis of highly functionalized 3-oxabicyclo[3.3.1]nonan-2-ones with excellent stereoselectivity.[1][5]
Materials:
-
(E)-3-aryl-2-nitroprop-2-enol (1.0 equiv)
-
(E)-7-aryl-7-oxohept-5-enal (1.2 equiv)
-
Cinchona alkaloid derivative (e.g., quinine-derived squaramide, 10 mol%)
-
Amino acid co-catalyst (e.g., (S)-N-(D-prolyl-L-prolyl)-1-triflicamido-3-phenylpropan-2-amine, 10 mol%)[7]
-
Anhydrous toluene
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
To a vial, add the cinchona alkaloid derivative (10 mol%) and the amino acid co-catalyst (10 mol%) followed by anhydrous toluene.
-
Stir the mixture at room temperature for 15 minutes to allow for the in-situ formation of the modularly designed organocatalyst.[1]
-
Add the (E)-3-aryl-2-nitroprop-2-enol (1.0 equiv) and stir for an additional 5 minutes.
-
Add the (E)-7-aryl-7-oxohept-5-enal (1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the resulting bicyclic hemiacetal by flash column chromatography on silica gel.
-
For the subsequent oxidation, dissolve the purified hemiacetal in DCM.
-
Add PCC to the solution and stir at room temperature until the oxidation is complete (as monitored by TLC).
-
Filter the reaction mixture through a pad of celite and silica gel, washing with DCM.
-
Concentrate the filtrate and purify the final 3-oxabicyclo[3.3.1]nonan-2-one product by flash column chromatography.[2]
Protocol 2: Prins Cyclization for Benzo-fused 3-Oxabicyclo[3.3.1]nonanes
This protocol is for the synthesis of benzo-fused 3-oxabicyclo[3.3.1]nonane derivatives via a domino Prins cyclization/Friedel-Crafts alkylation sequence.[6]
Materials:
-
Aromatic ketone starting material
-
TMS-ether of an appropriate alcohol
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous dichloromethane (CH2Cl2) or chloroform (CHCl3)
-
Saturated aqueous NaHCO3 solution
-
Anhydrous MgSO4
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the aromatic ketone (1.0 equiv) and the TMS-ether (1.0 equiv) in anhydrous CH2Cl2 or CHCl3.
-
Cool the solution to the desired temperature (e.g., -20 °C or reflux, depending on the desired outcome).[6]
-
Add TMSOTf (0.2-0.4 equiv) to the stirred solution.
-
Stir the reaction mixture for the required time, monitoring the progress by TLC.
-
Quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Separate the organic layer and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low reaction yields.
References
-
Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts. PMC. [Link]
-
Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts. PubMed. [Link]
-
2,6-Dioxabicyclo[3.3.1]nonan-3-ones: from natural product treasure troves to synthetic triumphs. PMC. [Link]
-
Stereoselective Synthesis of 3‐Oxabicyclo[3.3.1]Nonan‐2‐Ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts | Request PDF. ResearchGate. [Link]
-
Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. Royal Society of Chemistry. [Link]
-
Variants of the prins cyclization for the synthesis of terpenoid spiroethers and oxabicyclo[3.3.1]nonane derivatives. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of oxabicyclo[3.3.1]nonenes and substituted tetrahydropyrans via (3,5)-oxonium-ene reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Variants of the prins cyclization for the synthesis of terpenoid spiroethers and oxabicyclo[3.3.1]nonane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Side reactions in the synthesis of (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid
Welcome to the Technical Support Center for the synthesis of complex bicyclic scaffolds. This guide is specifically engineered for researchers and drug development professionals working on the synthesis of (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid and its derivatives.
Synthesizing this rigid oxabicyclic framework—often utilized as a core pharmacophore in tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors[1]—presents unique chemoselective and stereochemical challenges. Below, we dissect the causality behind common side reactions, provide self-validating protocols, and offer authoritative troubleshooting strategies.
Mechanistic Workflow & Divergence Points
To effectively troubleshoot, we must first map the synthetic route. The most robust approach to the 3-oxabicyclo[3.3.1]nonane skeleton utilizes a (3,5)-oxonium-ene cyclization followed by a controlled oxidation[2]. The diagram below highlights the critical nodes where side reactions typically diverge from the desired pathway.
Synthesis workflow of the target bicyclic acid highlighting key nodes of side reaction divergence.
Troubleshooting FAQs: Causality & Solutions
Q: Why does my (3,5)-oxonium-ene cyclization yield a complex mixture with significant ring-opened diene side products? A: This is a classic issue of kinetic versus thermodynamic control dictated by your choice of Lewis acid. When using harsh Lewis acids like boron trifluoride etherate ( BF3⋅OEt2 ), the highly reactive oxonium intermediate can undergo competitive E1-type elimination, leading to ring-opened dienes rather than the desired intramolecular trapping by the alkene. Solution: Transition to a milder, more oxophilic catalyst such as Indium(III) chloride ( InCl3 ). As demonstrated in the2[2], InCl3 selectively coordinates to the aldehyde oxygen, facilitating the cyclization smoothly at room temperature without triggering competitive elimination pathways.
Q: During the oxidation of the 7-hydroxymethyl intermediate to the (1R,5S)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid, I observe up to 30% epimerization at the C7 position. How can I suppress this? A: The epimerization at C7 is a direct consequence of base-catalyzed enolization. The C7 proton, situated alpha to the newly formed carboxylic acid, is relatively acidic. If your oxidation protocol (e.g., unbuffered KMnO4 or basic workup) exposes the molecule to high pH, the C7 stereocenter readily deprotonates to form a planar enolate. Upon reprotonation, it often favors the thermodynamically more stable, but undesired, epimer. Solution: Employ a strictly pH-controlled oxidation. The Pinnick oxidation ( NaClO2 , NaH2PO4 , 2-methyl-2-butene) is the gold standard here, as the NaH2PO4 buffer maintains a mildly acidic environment (pH ~4.5), completely shutting down the enolization pathway.
Base-catalyzed C7 epimerization pathway via an enolate intermediate during basic workup.
Q: I am detecting a lactone side product in my final isolate. What is the source of this over-oxidation? A: Lactonization in this scaffold typically arises from a Baeyer-Villiger-type oxidative cleavage. If your synthetic route passes through a3 intermediate[3], excess peracids or prolonged exposure to strong oxidants can trigger the migration of the carbon-carbon bond, expanding the bicyclic ring into a lactone. Ensure strict stoichiometric control of the oxidant and monitor via LC-MS.
Quantitative Data: Catalyst Selection
The choice of Lewis acid during the construction of the 3-oxabicyclo[3.3.1]nonane skeleton drastically impacts the side-reaction profile. The table below summarizes the causality between catalyst selection and product distribution[1][2].
| Catalyst | Loading | Conditions | Target Bicyclic Yield (%) | Ring-Opened Diene (%) | Epimer/Isomer (%) |
| BF3⋅OEt2 | 1.0 eq | CH2Cl2 , 0°C | 45% | 35% | 10% |
| Montmorillonite K10 | 50% w/w | Neat, 25°C | 64% | 15% | 5% |
| InCl3 | 20 mol% | CH2Cl2 , 25°C | 88% | <5% | <2% |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation criteria are met.
Protocol A: Indium(III)-Catalyzed (3,5)-Oxonium-Ene Cyclization
-
Preparation: In an oven-dried flask under argon, dissolve the diene/diol precursor (1.0 mmol) and the corresponding aldehyde (1.2 mmol) in anhydrous CH2Cl2 (10 mL).
-
Catalysis: Add anhydrous InCl3 (20 mol%, 0.2 mmol) in one portion at room temperature. Stir the reaction mixture for 4-5 hours.
-
Self-Validation Check (Crucial): Withdraw a 50 μ L aliquot, filter through a short silica plug, and analyze via 1 H-NMR. Validation: The reaction is successful only if the aldehydic proton signal (typically δ 9.8–10.0 ppm) has disappeared, and the characteristic bridgehead protons of the 3-oxabicyclo[3.3.1]nonane scaffold have appeared at δ 2.1–2.4 ppm. If the aldehyde peak persists, do not proceed; add an additional 5 mol% catalyst.
-
Workup: Quench with saturated aqueous NaHCO3 , extract with CH2Cl2 , dry over Na2SO4 , and concentrate.
Protocol B: Buffered Pinnick Oxidation to the Carboxylic Acid
-
Preparation: Dissolve the 3-oxabicyclo[3.3.1]nonan-7-ol intermediate (1.0 mmol) in a mixture of t -BuOH/ H2O (4:1, 10 mL). Add 2-methyl-2-butene (10.0 mmol) as a hypochlorite scavenger.
-
Buffering: Add solid NaH2PO4 (2.5 mmol) to the solution.
-
Self-Validation Check (Crucial): Measure the pH of the solution using a calibrated pH probe or high-resolution indicator paper. Validation: The pH must read exactly between 4.5 and 5.5. A pH > 6 indicates buffer failure, which will cause C7 epimerization. Adjust with dilute NaH2PO4 if necessary before proceeding.
-
Oxidation: Slowly add NaClO2 (2.0 mmol) in portions. Stir at room temperature for 2 hours.
-
Isolation: Acidify carefully to pH 3 using 1M HCl (to protonate the product for extraction, strictly keeping temperature < 5°C to prevent degradation), extract with EtOAc, and purify via recrystallization.
References
- Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts.National Institutes of Health (NIH).
- 3-Oxabicyclo[3.3.1]nonenes: synthesis and investigation as tyrosyl-DNA phosphodiesterase 1 inhibitors.ResearchGate.
- Indium(III)chloride Catalysed Facile Synthesis of Oxabicyclo[3.3.1]nonenes via (3,5)-oxonium-Ene Cyclization.ResearchGate.
- Synthesis of Bishomoinositols and an Entry for Construction of a Substituted 3-Oxabicyclo[3.3.1]nonane Skeleton.ACS Publications.
- 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid Product Data.Sigma-Aldrich.
Sources
Technical Support Center: Optimization of Bicyclo[3.3.1]nonane Synthesis
Welcome to the technical support center for the synthesis and optimization of bicyclo[3.3.1]nonane frameworks. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile and synthetically important scaffold. The unique conformational properties of the bicyclo[3.3.1]nonane core make it a valuable component in natural product synthesis and drug design, but its construction can present specific challenges.[1]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate common experimental hurdles and optimize your reaction conditions for higher yields and purity.
Troubleshooting Guide: Common Experimental Issues
The synthesis of bicyclo[3.3.1]nonane systems often involves multi-step sequences or domino reactions where minor variations in conditions can significantly impact the outcome. Below is a guide to troubleshoot common issues encountered during these syntheses.
| Problem | Potential Cause(s) | Recommended Solution & Rationale |
| 1. Low or No Product Yield | A. Ineffective Cyclization Precursor: The key bond-forming cyclization step (e.g., Aldol, Michael, Prins) is failing. B. Incorrect Lewis Acid/Base: The chosen catalyst is not optimal for the specific transformation. C. Sub-optimal Temperature: The reaction may have a narrow optimal temperature window for activation without promoting side reactions or decomposition. | A. Verify Precursor Structure: Confirm the structure and purity of your linear or monocyclic precursor by NMR and MS. Impurities can inhibit catalysts or lead to side products. B. Screen Catalysts: For acid-mediated processes, screen a panel of Lewis acids. For example, SnCl₄ and TMSOTf have shown high efficacy in Prins/pinacol cascades to form bicyclo[m.n.1]alkanones.[2] For base-catalyzed aldol or Michael reactions, screen bases of varying strength such as K₂CO₃, tBuOK, or TMG.[3] C. Optimize Temperature: Systematically vary the reaction temperature. Many Lewis acid-catalyzed cyclizations require sub-zero temperatures (e.g., -78 °C to 0 °C) to control selectivity and minimize side reactions.[2] |
| 2. Formation of Multiple Products / Isomers | A. Lack of Stereocontrol: The cyclization reaction is not proceeding with the desired stereoselectivity, leading to diastereomers. B. Competing Reaction Pathways: Side reactions such as elimination, fragmentation (e.g., Grob fragmentation), or alternative cyclization modes are occurring.[3] | A. Modify Solvent and Catalyst: The choice of solvent and catalyst can influence the transition state of the cyclization. In some domino Michael-aldol annulations, the product's relative configuration can be controlled by the choice of solvent and base.[4] Chiral ligands or catalysts may be necessary for enantioselective syntheses.[5] B. Adjust Reaction Conditions: Lowering the temperature can often favor the desired kinetic product. Alternatively, changing the order of addition or concentration of reagents can suppress competing pathways. For example, slow addition of a reagent can keep its concentration low, disfavoring bimolecular side reactions. |
| 3. Product is an Intractable Oil | A. Amorphous Product: The product is pure but has failed to crystallize. This is common for basic compounds like 3-azabicyclo[3.3.1]nonane derivatives.[6] B. Presence of Impurities: Small amounts of solvent or byproducts are acting as crystallization inhibitors. | A. Induce Crystallization/Solidification: i. Salt Formation: Convert basic amines into their hydrochloride or fumarate salts. This often yields highly crystalline solids that are easier to handle and purify.[6][7] ii. Trituration: Stir the oil with a solvent in which it is sparingly soluble (e.g., hexanes, diethyl ether). This can induce precipitation.[6] iii. Co-evaporation: Dissolve the oil in a volatile solvent (e.g., DCM) and add a non-polar co-solvent (e.g., hexanes). Careful removal of the solvent mixture under reduced pressure can sometimes yield a solid.[6] |
| 4. Poor Separation During Chromatography | A. Tailing of Basic Compounds on Silica Gel: The basic nitrogen atom in scaffolds like azabicyclo[3.3.1]nonanes interacts strongly with acidic silanol groups on the silica surface, causing streaking and poor separation.[6] B. Inappropriate Eluent Polarity: The chosen solvent system does not provide adequate resolution between the product and impurities. | A. Modify Chromatographic Conditions: i. Use Basic Additives: Add 0.1-1% triethylamine (Et₃N) or an ammonia solution (e.g., NH₃ in methanol) to the eluent. This neutralizes the acidic sites on the silica gel, preventing strong adsorption of the basic product.[6] ii. Switch Stationary Phase: Use a more suitable stationary phase like neutral or basic alumina (Al₂O₃), which is better for purifying basic compounds.[6] B. Optimize Eluent System: Perform systematic TLC analysis with various solvent mixtures (e.g., ethyl acetate/hexanes, methanol/DCM) to find an eluent system that provides a good separation (ΔR_f > 0.2). |
Troubleshooting Workflow: Low Product Yield
The following diagram outlines a logical workflow for addressing low-yield reactions in bicyclo[3.3.1]nonane synthesis.
Caption: Troubleshooting workflow for low reaction yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for constructing the bicyclo[3.3.1]nonane core?
A1: Several robust methods exist, with the choice depending on the desired substitution pattern. Key strategies include:
-
Domino Michael-Aldol Annulations: This is a powerful one-pot method where a cycloalkane-1,3-dione reacts with an enal to form the bicyclic core.[4]
-
Intramolecular Aldol Condensation: A suitably functionalized cyclohexanone derivative can undergo base- or acid-catalyzed intramolecular aldol condensation to form the second ring.[1][3]
-
Effenberger-type Cyclization: This method involves the reaction of a silyl enol ether or a 1-methoxy-1-cyclohexene with reagents like malonyl dichloride to construct the bicyclic system.[3]
-
Prins/Pinacol Cascade: Acid-mediated Prins/pinacol reactions can be used to construct highly functionalized bicyclo[m.n.1]alkanones from acyclic precursors in a single step.[2]
Q2: My azabicyclo[3.3.1]nonane derivative is an oil. How can I purify it effectively if it won't crystallize?
A2: This is a very common issue. If standard crystallization techniques fail, you have two primary options:
-
Salt Formation: This is the most recommended method. By treating your basic product (a free amine) with an acid like HCl (in ether) or fumaric acid (in ethanol), you can form the corresponding salt. These salts are often highly crystalline, non-hygroscopic solids that are much easier to handle, purify by filtration, and store. This step also serves as an excellent final purification method to remove non-basic impurities.[6][7]
-
Modified Column Chromatography: If the salt is also difficult to handle or you need the free base, column chromatography is the next best option. To prevent severe tailing on silica gel, you must add a basic modifier like 0.1-1% triethylamine to your eluent. Alternatively, using a different stationary phase like neutral or basic alumina can provide much better separation for basic compounds.[6]
Q3: How do I confirm the stereochemistry of my final bicyclo[3.3.1]nonane product?
A3: Confirming the stereochemistry is critical and usually requires a combination of techniques.
-
NMR Spectroscopy: Advanced 2D NMR techniques, particularly NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable. Spatial correlations between protons can help determine their relative orientation (e.g., axial vs. equatorial, endo vs. exo).
-
X-ray Crystallography: This is the definitive method for determining the three-dimensional structure and relative stereochemistry of a molecule. If you can grow a suitable single crystal of your product or a derivative, this technique provides unambiguous proof of its structure.[8][9]
-
Comparison to Literature Data: If you have synthesized a known compound, carefully compare your spectroscopic data (¹H NMR, ¹³C NMR) with reported values in the literature.[10][11][12]
Experimental Protocols
Protocol 1: Purification of a Basic 3-Azabicyclo[3.3.1]nonane Derivative via Column Chromatography
This protocol addresses the common issue of product streaking and poor separation on silica gel.
Objective: To purify a basic bicyclo[3.s3.1]nonane derivative using silica gel chromatography with a basic modifier.
Materials:
-
Crude 3-azabicyclo[3.3.1]nonane product
-
Silica gel (40-63 µm)
-
Eluent: e.g., Ethyl acetate/Hexanes or Methanol/Dichloromethane
-
Basic modifier: Triethylamine (Et₃N)
-
TLC plates, glass column, collection tubes
Procedure:
-
Eluent Preparation: Prepare your chosen eluent system. Add triethylamine to a final concentration of 0.5-1% (v/v). For example, to 500 mL of eluent, add 2.5-5 mL of Et₃N. Mix thoroughly. This "neutralized" eluent will be used for the entire chromatographic process.
-
TLC Analysis: Determine the optimal eluent composition by running TLC plates with the neutralized eluent. Aim for an R_f value of ~0.3 for your target compound.
-
Column Packing: Pack a glass column with silica gel using the neutralized eluent. Ensure the packing is uniform and free of air bubbles to prevent channeling.[6]
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the neutralized eluent and carefully load it onto the top of the silica gel bed.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., DCM). Add a small amount of silica gel and concentrate the mixture under reduced pressure until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.[6]
-
-
Elution and Fraction Collection: Begin elution with the neutralized eluent, maintaining a consistent flow rate. Collect fractions and monitor their composition by TLC.[6]
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure. The residual triethylamine is volatile and will be removed during this step.
Visualization of Purification Logic
Caption: Purification strategy for basic bicyclo[3.3.1]nonane derivatives.
References
- Kovtonyuk, V. N., & Alabugin, I. V. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI.
- BenchChem. (n.d.). Technical Support Center: Purification of 3-Azabicyclo[3.3.
- SpectraBase. (n.d.). Bicyclo(3.3.1)nonan-9-one.
- Paira, P., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances.
- Gagnon, A., & Fiset, C. (2005). Synthesis of Highly Functionalized Bicyclo[m.n.1]alkanones via a Cationic Reaction Cascade. Organic Letters.
- Carlson, B. A., & Brown, H. C. (n.d.). Bicyclo[3.3.1]nonan-9-one. Organic Syntheses.
- Holl, K., et al. (n.d.). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. PMC.
- Deredge, D., & Wipf, P. (n.d.). Synthesis and chemical diversity analysis of bicyclo[3.3.1]non-3-en-2-ones. PMC.
- Kuroda, K., et al. (2022). Synthesis of sp3-rich chiral bicyclo[3.3.1]nonanes for chemical space expansion and study of biological activities. PubMed.
- Gais, H.-J., et al. (2025). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. IUCr.
- Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO).
- ResearchGate. (n.d.). The chemical structure and numbering of bicyclo[3.3.1]nonane-2,6-dione....
- Willis, M. C., & Liddle, J. (n.d.). Domino Michael-aldol annulations for the stereocontrolled synthesis of bicyclo[3.3.1]nonane and bicyclo[3.2.
- NIST. (n.d.). Bicyclo(3.3.1)nonane-2,6-dione. NIST WebBook.
- Paira, P., et al. (n.d.). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. Semantic Scholar.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 4. Domino Michael-aldol annulations for the stereocontrolled synthesis of bicyclo[3.3.1]nonane and bicyclo[3.2.1]octane derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of sp3-rich chiral bicyclo[3.3.1]nonanes for chemical space expansion and study of biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. orgsyn.org [orgsyn.org]
Resolving diastereomers of 3-oxabicyclo[3.3.1]nonane derivatives
Welcome to the Technical Support Center for Bicyclic Scaffold Chemistry . This guide provides authoritative, field-proven methodologies for the diastereomeric resolution of 3-oxabicyclo[3.3.1]nonane derivatives.
These rigid bicyclic scaffolds are highly valued in medicinal chemistry, frequently serving as the structural core for tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors[1] and antileishmanial agents[1]. Because the biological target's binding pocket is highly stereospecific, resolving the exo/endo isomers or C-epimers of these derivatives is a critical bottleneck in drug development.
Resolution Strategy & Decision Workflow
The rigid chair-chair or boat-chair conformation of the 3-oxabicyclo[3.3.1]nonane system creates distinct convex and concave faces. This 3D geometry dictates how each diastereomer interacts with chromatographic stationary phases or crystal lattices. The workflow below outlines the decision-making process for selecting the optimal resolution technique.
Workflow for the diastereomeric resolution and validation of 3-oxabicyclo[3.3.1]nonane derivatives.
Standardized Experimental Protocols
Protocol A: Chromatographic Resolution of C-Epimers (Silica Gel)
Diastereomers of 3-oxabicyclo[3.3.1]nonane (such as those formed via the condensation of monoterpenes with aldehydes) often exhibit sufficient polarity differences due to the orientation of their substituents relative to the inherent dipole of the oxygen atom at the 3-position[2].
-
Causality: A shallow solvent gradient is strictly required. The rigid bicyclic framework shields certain polar functional groups depending on their axial/equatorial orientation, creating only micro-differences in silanol binding affinity[3].
-
Step 1: Analytical Profiling. Spot the crude mixture on normal-phase silica TLC plates. Develop using a low-polarity system (e.g., Hexane/EtOAc 4:1 to 10:1). Identify the distinct Rf values for the exo and endo isomers[3].
-
Step 2: Column Packing. Pack a silica gel column (230–400 mesh) using the slurry method in 100% Hexane to ensure a uniform stationary phase bed without channeling.
-
Step 3: Isocratic Elution. Load the sample and elute isocratically with Hexane/EtOAc (e.g., 9:1) for 3 column volumes (CV), then transition to a very shallow gradient (up to 4:1)[3].
-
Step 4: Self-Validation. Analyze collected fractions via HPLC. Pool only fractions exhibiting >95% diastereomeric purity. Do not pool overlapping transition fractions; recycle them instead.
Protocol B: Fractional Crystallization
When diastereomers co-elute chromatographically, fractional crystallization is the most robust alternative. Diastereomers possess different lattice energies, melting points, and solubilities[4].
-
Causality: The thermodynamic driving force of molecules ordering themselves into a lattice structure allows for the selective precipitation of the less soluble diastereomer[5].
-
Step 1: Solvent Screening. Test the crude mixture in various solvent/anti-solvent pairs (e.g., Chloroform/Hexane or EtOAc/Hexane) at 50 mg scale.
-
Step 2: Dissolution. Dissolve the bulk mixture in the optimal solvent system (e.g., Hexane/EtOAc 1:4) at its boiling point until a clear solution is achieved[3].
-
Step 3: Controlled Supersaturation. Cool the solution at a controlled rate of 0.5 °C/min to room temperature, then hold at 4 °C. Rapid cooling traps impurities in the crystal lattice; slow cooling ensures thermodynamic control and high diastereomeric purity.
-
Step 4: Self-Validation. Filter the crystals, wash with cold anti-solvent, and determine the melting point. A sharp melting point (e.g., 164–166 °C for tetrayl tetraacetate derivatives) indicates successful resolution[3]. Confirm purity via NMR.
Troubleshooting & FAQs
Q: My 3-oxabicyclo[3.3.1]nonane diastereomers completely co-elute on normal-phase silica. What should I change? A: If Hexane/EtOAc fails, the dipole moments of the two diastereomers are likely too similar. Switch the selectivity of your stationary phase. Use reverse-phase preparative HPLC (C18 column) with an Acetonitrile/Water gradient. The hydrophobic interactions on a C18 column are highly sensitive to the 3D footprint of the rigid bicyclic scaffold, which differs significantly between exo and endo isomers.
Q: During fractional crystallization, my product forms a thick oil at the bottom of the flask instead of crystals. How do I fix this? A: This phenomenon is known as "oiling out" or liquid-liquid phase separation (LLPS). It occurs when the supersaturation level is too high, or the crystallization temperature is above the melting point of the solute in the solvent mixture. Fix: Re-dissolve the oil by adding a small amount of the "good" solvent (e.g., EtOAc) and heating. Cool the solution much more slowly and introduce a seed crystal of the desired diastereomer just before the cloud point is reached. Alternatively, switch to a solvent system with a lower boiling point (e.g., MTBE)[6].
Q: How do I definitively assign the relative stereochemistry (e.g., exo vs. endo) of the resolved isomers? A: Standard 1D 1 H-NMR is insufficient due to overlapping aliphatic signals. You must use 2D NOESY or ROESY NMR. The 3-oxabicyclo[3.3.1]nonane core is conformationally locked. Look for through-space Nuclear Overhauser Effect (NOE) correlations between the protons of the substituent at the chiral center and the well-defined axial/equatorial protons of the bicyclic ring. For example, an endo substituent will show strong NOE cross-peaks with the syn-axial protons of the cyclohexane ring, whereas an exo substituent will not.
Q: Can I increase the yield of the desired diastereomer beyond 50% if the synthesis yielded a 1:1 mixture? A: Yes, if the stereocenter is epimerizable (e.g., adjacent to a carbonyl). You can employ Crystallization-Induced Diastereomer Transformation (CIDT) . By adding a catalytic amount of base to the crystallization mother liquor, the undesired diastereomer can epimerize in solution. As the less soluble desired diastereomer continuously crystallizes out of the equilibrating mixture, you drive the reaction thermodynamically, potentially achieving >90% yield of a single diastereomer[5].
Quantitative Data Summary
The following table summarizes typical resolution parameters and biological data for successfully resolved 3-oxabicyclo[3.3.1]nonane derivatives across different methodologies.
| Compound Class / Derivative | Resolution Method | Solvent System | Typical Yield | Physical / Biological Property |
| Monoterpene-derived (3-Carene/Limonene) [2] | Column Chromatography | Hexane / EtOAc (Gradient) | 21% – 35% | TDP1 IC 50 : 0.65 μM (Bromo-substituted) |
| Bishomoinositol-derived tetraacetates [3] | Fractional Crystallization | Hexane / EtOAc (1:4) | 80% | Melting Point: 164–166 °C |
| 3-oxabicyclo[3.3.1]nonane-2,4-dione [6] | Recrystallization | MTBE (Methyl tert-butyl ether) | 32% | White Solid (High Purity) |
| Thiophene-substituted derivatives [2] | Column Chromatography | Hexane (Isocratic) | 64% (Total) | Diastereomeric Ratio (dr): 14:1 |
References
-
Design, Synthesis, and Biological Investigation of Novel Classes of 3-Carene-Derived Potent Inhibitors of TDP1 MDPI / PMC URL:[Link]
-
Synthesis of Bishomoinositols and an Entry for Construction of a Substituted 3-Oxabicyclo[3.3.1]nonane Skeleton The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Diastereomeric recrystallization Wikipedia URL:[Link]
- WO2015103583A1 - Monobactams and methods of their synthesis and use Google Patents URL
-
Crystallization-Induced Diastereomer Transformations Chemical Reviews - ACS Publications URL:[Link]
Sources
Technical Support Center: (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid
Welcome to the technical support guide for (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling, stability, and analysis of this compound. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing validated protocols for resolution.
Q1: I am observing unexpected peaks in my LC-MS/NMR analysis. What are the likely causes and how can I investigate them?
The appearance of extraneous peaks in your analytical data often points to contamination, degradation, or isomerization. The rigid, bicyclic structure of this molecule is generally stable, but the ether linkage and carboxylic acid group can be susceptible to certain conditions.
Causality:
-
Acid-Catalyzed Degradation: Strong acidic conditions (pH < 3), especially at elevated temperatures, can potentially lead to the protonation of the ether oxygen, followed by a ring-opening reaction. This would generate new, more polar species.
-
Contamination: The most common issue is often residual solvents, reagents from synthesis, or impurities from storage containers. Carboxylic acids are known to be hydrophilic and can absorb moisture from the air.
-
Salt Formation: If the compound is exposed to basic media or metal ions (e.g., from spatulas or glassware), it can form carboxylate salts. While this doesn't change the core structure, it dramatically alters solubility and chromatographic behavior.
Diagnostic Workflow:
To systematically identify the source of the unexpected peaks, follow this diagnostic workflow.
Welcome to the Technical Support Center for Bicyclic Scaffold Synthesis. As a Senior Application Scientist, I frequently see tandem (or double) Mannich reactions deployed as a highly atom-economical strategy to construct complex nitrogen-containing bicyclic systems, such as tropanes, morphans, and azabicyclo[3.3.1]nonanes[1].
However, because this cascade relies on a delicate equilibrium of sequential iminium formations and enol additions, it is highly susceptible to pathway deviation. This guide provides field-proven troubleshooting logic, mechanistic causality, and self-validating protocols to help you eliminate byproducts and isolate your target core.
Visualizing the Problem: Reaction Logic & Byproduct Pathways
To troubleshoot effectively, we must first map the kinetic and thermodynamic branch points of the cascade. The diagram below illustrates how deviations in pH, temperature, or reaction time shunt critical intermediates into dead-end byproducts.
Tandem Mannich reaction pathways showing desired bicyclic core formation vs. common byproducts.
Troubleshooting FAQs (Mechanistic Causality)
Q: Why is my reaction yielding a high percentage of α,β-unsaturated ketones instead of the bridged bicyclic core? A: This is caused by the E1cB elimination of the intermediate single-Mannich adduct. The intermediate is a β-amino ketone; because the protonated amine is an excellent leaving group and the α-protons adjacent to the carbonyl are highly acidic, elevated temperatures or strong bases will drive elimination. Solution: Maintain ambient temperatures and avoid strong bases. If running a classical aqueous biomimetic synthesis, buffer the system strictly to prevent base-catalyzed elimination[2].
Q: I am observing severe oligomerization of my dialdehyde precursor. How do I suppress this? A: Aliphatic dialdehydes (like succinaldehyde or glutaraldehyde) rapidly polymerize via aldol condensations when exposed to pH extremes. The success of the biomimetic Robinson-Schöpf synthesis relies entirely on precise pH control. Maintaining a pH around 5.0 to 7.5 ensures the proper protonation state for imine formation while keeping the concentration of reactive enolates low enough to prevent runaway aldol oligomerization[3],[2].
Q: The final bicyclic product yield is low due to apparent retro-Mannich fragmentation. How can I shift the equilibrium? A: The Mannich reaction is inherently reversible. In highly strained bicyclic systems (e.g., azabicyclo[3.2.1]octanes), thermodynamic instability can drive retro-Mannich cleavage back to the iminium intermediate. Solution: Trap the kinetic product by performing an in situ reduction of the resulting ketone (e.g., using NaBH₄) to the corresponding alcohol. This removes the carbonyl required for the retro-aldol/retro-Mannich pathway, permanently locking the bicyclic framework[4].
Q: Aqueous conditions are ruining my substrate. Are there anhydrous alternatives for the double-Mannich? A: Yes. You can bypass aqueous formaldehyde and primary amines by using pre-formed bis(aminol) ethers, such as N,N-bis(methoxymethyl)benzylamine[5]. When treated with a Lewis acid like chlorotrimethylsilane (TMSCl), these reagents generate the requisite iminium ions in situ under anhydrous conditions, smoothly providing azabicyclo[n.3.1]alkanes in high yields[6]. This powerful strategy has even been utilized to build the complex caged pentacyclic skeleton of the alkaloid arboridinine[7].
Quantitative Data Summary: Reaction Optimization
Use the table below to benchmark your reaction parameters against known optimal states to maximize your yield of the bicyclic core.
| Reaction Parameter | Sub-optimal Condition | Primary Byproduct Observed | Mechanistic Cause | Optimized Solution | Expected Yield Shift |
| pH Control | Unbuffered (pH < 3 or > 9) | Dialdehyde oligomers | Uncontrolled enolate/aldol condensation | Buffer strictly to pH 4.5–7.5 | +40% to +50% |
| Temperature | Elevated (> 60 °C) | α,β-unsaturated ketones | E1cB elimination of β-amino ketone | Ambient temp (20–25 °C) | +25% to +35% |
| Reaction Time | Prolonged (> 72 h) | Acyclic amino-diketones | Reversible retro-Mannich fragmentation | In situ ketone reduction | +15% to +20% |
| Reagent State | Aqueous formaldehyde | Complex mixtures / low dr | Non-specific iminium formation | Anhydrous bis(aminol) ethers + TMSCl | +30% to +40% |
Standard Operating Procedures (SOPs)
Protocol A: Biomimetic Synthesis of the Tropinone Core (Aqueous Robinson-Schöpf)
This protocol utilizes strict pH buffering to build the 8-azabicyclo[3.2.1]octane scaffold while suppressing polymerization[2].
-
Preparation: In a round-bottom flask, dissolve acetonedicarboxylic acid (0.1 mol) in 100 mL of deionized water[2].
-
Reagent Addition: Add succinaldehyde (0.1 mol, 60% aqueous solution) followed by methylamine hydrochloride (0.1 mol)[2].
-
pH Adjustment (Critical): Carefully add saturated aqueous sodium bicarbonate until the pH stabilizes between 4.5 and 5.0. Causality Check: This specific pH window is required to activate the amine without triggering enolate-driven polymerization of the dialdehyde[2].
-
Reaction: Stir the mixture at room temperature (20–25 °C) for 24–48 hours[2].
-
Acidic Work-up: Acidify the mixture to pH 1–2 using concentrated HCl, then extract with diethyl ether (3 x 50 mL).
-
Self-Validation Checkpoint: The target bicyclic amine is now a water-soluble ammonium salt. The ether wash selectively removes neutral aldol byproducts and unreacted starting materials[2].
-
-
Basic Isolation: Cool the aqueous layer over an ice bath (<20 °C) and basify to pH 10–11 using 40% aqueous NaOH. Extract the free tropinone base into chloroform (5 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[2].
Protocol B: Anhydrous Double-Mannich Annulation for Azabicyclo[n.3.1]alkanes
This protocol utilizes TMSCl to promote the reaction without water, ideal for sensitive substrates[6].
-
Preparation: Under an inert argon atmosphere, dissolve the target cyclic ketone (1.0 equiv) in dry acetonitrile (0.1 M).
-
Reagent Addition: Add N,N-bis(methoxymethyl)benzylamine (1.2 equiv) to the solution[6].
-
Lewis Acid Activation: Cool the reaction mixture to 0 °C. Dropwise, add chlorotrimethylsilane (TMSCl, 2.5 equiv).
-
Causality Check: TMSCl acts as a mild Lewis acid to cleave the methoxymethyl ether, generating the highly reactive iminium ion in situ without the need for aqueous formaldehyde[6].
-
-
Reaction: Allow the mixture to warm naturally to room temperature and stir for 12 hours.
-
Quench & Isolate: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3 x 20 mL). Dry the combined organic layers over MgSO₄, concentrate, and purify via silica gel chromatography to isolate the pure azabicycle.
References[4] Principles of Organic Synthesis. psgcas.ac.in. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYr_VAHlkyRv8LtR1A0IwvI-jXrfwVUd46dwuivKpeV9mRyu1HqbxAFE3yKzz4EDfsUgDdyFRHD6F27mU_-hHwP47jQYQXDi9Pru5TGg1yQ172GRPi-Z3BvwVY8V7OhMYA5WlrTtmDExL5BGVzWQCUZBWIn1lQjS3wd3WK[6] An Approach to Azabicyclo[n.3.1]alkanes by Double Mannich Reaction. thieme-connect.com. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrhAkVkSaiRO-MoKaWWKAcdd7UjOzt3k0A8PzK4oeZVCfcI1JuAeP7Bpc5m9kZPR5Tr6l5bzOOGrAq7ub1wFHxOWh4x88-u-ks_a9qDfLxkkry1lL781sk0QheSDqbHfTYIIHPI4I8cAJqwrrUUmUwWtQwMnGVFnJ02HXcrUd__Cie4brNYk_FeJVmew==[3] Efficient Tropinone Synthesis Method. scribd.com. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF76OWZDcn3cNIMvHqZlsUz4eHIngs_mHX30O-B3SNEZLsKsZ6vZg2yGaagK-Uw_M8-xV0gXWGdx2D1gDPlZTdMnXUrgp4bR7AJJ5m6Si3ZwAy--PW-aRwk5NQZ_isdOYpt1ZwwjReaoE2WyqnwhuKQUSUVXo3AAJYP7nNlbsPRyy93j3lgNwSbmWPzK89TJ2Y=[7] Formal Synthesis of Arboridinine Enabled by a Double-Mannich Reaction. acs.org. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOC_AbKC6dLrtXsvz0p2KOY51sB3Pr69qTUdHozVnieX37JfUgyG696tYq7gVx7FkPiqHowG3ca9T_eSOcNAx1uSyNbgVT-Q42SR8mE4bk7UszPxWsOjauaLtvw57bkdyk1BtHdYu3DWWPYw==[5] Double-Mannich Annulation of Cyclic Ketones Using N,N-Bis(ethoxymethyl)alkylamine Reagents. researchgate.net. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsqhczrkkzKgnCvzFeJbmyR97efpzZzrUoAvB0GjF-GcTIQ3w9BiUfOBSP6k5ZXleX1iuDI2RXyCHCNdLga2BmK_Ccv_U0klfKXhr78Z1WMSlzfl4OK77ozYLhkVu36jPpP_DZaA9NcTLkw9UpOgu7UnKZLKmABVDRcOr6ec4QvGJue28rVmgqavPjIigyJ0Na5o_19rvzknN4Spp3MTCOIa_ybDZRXNbT1KlY0MIy2XUUlKzec3AtLEiEsk3TtKJnRB58XlymWvieJQkX0FC1P6j8x-lXQpr7ar4MeqN9bblJsUFsalSPKbAqJ8cT96TP1v4E7JRM85ugIfFMI6pvbrs5fBeHOoRMemTjp-rlwO3OwcGDLNpHSUsJQ9djTrFURy23MJx8b0PpkJoXLf1hCFCS8YzG_w==[1] Facile one-pot synthesis of 3-azabicyclo[3.3.1]nonane scaffold by tandem Mannich reaction. researchgate.net. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmGrI_uAFA50QT5Bs1IkRJXKrawryx5SSyKH2Kr1xvKpQtLjCk6_CwSkV3sPTZCti4u8M6W9OAtctzsNDfWp67QzyffRJ9C7bYSjPS6dpqcNdBNFa_7qEURESF8A2fv4n2-lUfc6cVBlPpCFUMU116t5sjtZTAh4--IYNVcVGXjWLOd1onpabrRhXyFMo3TrF5RwJ2C9KBCFq1uMb5M_J30Q18_3jWS-De8NKGG4KZnztonqjdk7Ve5o8al6FbdDjt7mZX[2] Constructing the 8-azabicyclo[3.2.1]octane Scaffold: A Guide to Synthetic Strategies. benchchem.com. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS5c5jLqivjNWPam-xdE-zVXa9uK-e95klNQ8xD2-Gb12geYA83BfDePMC_dhAGdbLyZCDOCYtCZ5ZjMD0fwjUQfu7Ltd6M3MjMaqluJVSQOdQWloLGSh9T64_rgE78fxFWgAryKkxuPDMLZFzXdWkYnLAi9YRfU99sGz8_TkcdV2Yezc5o_NFvg-dV6YSarG98yJ8Ywh3glyWMwIWtzpgHjJRdK0osMt7Kw78vlDOWg==
Sources
Validating the enantiomeric purity of (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid
Title: Validating the Enantiomeric Purity of (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic Acid: A Comprehensive Comparison Guide
Executive Summary
(1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid is a highly rigid, chiral bicyclic scaffold increasingly utilized in modern drug discovery and asymmetric synthesis. Accurately determining its enantiomeric excess (ee) is a critical quality attribute. However, its lack of an extended π -conjugated system and the presence of a highly polar carboxylic acid moiety render direct UV-based chromatographic analysis nearly impossible. This guide provides an objective, highly technical comparison of three leading analytical modalities—Chiral HPLC, Chiral GC, and NMR Spectroscopy—detailing the mechanistic causality behind required derivatizations and offering self-validating experimental protocols for robust ee determination.
Mechanistic Overview & The Analytical Challenge
Aliphatic bicyclic carboxylic acids present two fundamental analytical hurdles:
-
The Chromophore Deficit: The molecule only exhibits weak end-absorption in the low UV range ( λ<210 nm). Direct HPLC analysis using standard UV detectors yields poor signal-to-noise ratios, making the detection of trace enantiomeric impurities (<0.1%) unfeasible without specialized and expensive detectors like Charged Aerosol Detection (CAD).
-
Analyte Polarity & Dimerization: The free carboxylate group undergoes uncontrolled hydrogen bonding and dimerization in non-polar mobile phases. This leads to severe peak tailing and a complete loss of resolution on standard chiral stationary phases (CSPs)[1].
To overcome these limitations, pre-column derivatization or the use of Chiral Derivatizing Agents (CDAs) is mandatory[2]. By converting the acid into a neutral, UV-active amide or a volatile ester, we fundamentally alter its physicochemical properties to suit the chosen analytical platform.
Comparison of Analytical Modalities
-
Chiral HPLC via Pre-Column Derivatization (The Gold Standard) Coupling the carboxylic acid with a UV-active amine (e.g., aniline or p-bromobenzylamine) yields a highly detectable amide[2]. This neutralizes the acidic proton, eliminating peak tailing, and provides a strong chromophore for UV detection at 254 nm. Separation is typically achieved on amylose or cellulose-based CSPs (e.g., Chiralpak AD-H) through transient diastereomeric complexation[1].
-
Chiral GC-FID/MS For laboratories prioritizing throughput, Gas Chromatography is a viable alternative. The acid must be esterified (e.g., to a methyl ester using methanolic HCl) to ensure volatility. Separation occurs on cyclodextrin-based capillary columns. While highly efficient, this method carries the risk of thermal degradation of the bicyclic framework at elevated injector temperatures.
-
NMR Spectroscopy via Chiral Derivatizing Agents (CDAs) When absolute configuration proof is required alongside ee determination, NMR is unparalleled. The target acid is reacted with an enantiopure chiral amine (e.g., (R)-1-phenylethylamine) to form a mixture of diastereomeric amides, which exhibit distinct chemical shifts in 1 H or 13 C NMR[3]. Alternatively, Chiral Solvating Agents (CSAs) like cinchona alkaloid dimers can be used for direct enantiodiscrimination without covalent modification[4].
Workflow for selecting the optimal enantiomeric purity validation method.
Quantitative Data Comparison
The following table synthesizes the expected performance metrics for each modality when applied to aliphatic bicyclic carboxylic acids.
| Analytical Modality | Pre-treatment Strategy | Detection Method | Limit of Detection (LOD) | Resolution ( Rs ) | Analysis Time |
| Chiral HPLC | Amidation (Aniline) | UV (254 nm) | < 0.05% | > 2.0 (Baseline) | 15 - 25 min |
| Chiral GC | Esterification (MeOH) | FID / MS | 0.5% | 1.5 - 1.8 | 10 - 15 min |
| 1 H-NMR | Chiral Amine / CSA | 500+ MHz | 1.0 - 2.0% | Baseline ( Δδ shift) | 5 min (Acquisition) |
Self-Validating Experimental Protocols
To ensure scientific integrity, every analytical workflow must be a self-validating system. The protocols below incorporate mandatory control steps to rule out reaction-induced racemization.
Protocol A: Chiral HPLC via Aniline Derivatization
Causality Note: EDC·HCl is selected as the coupling agent over DCC because its urea byproduct is highly water-soluble. This allows for clean removal during the aqueous workup, thereby preventing irreversible fouling of the expensive chiral stationary phase.
Step 1: Derivatization
-
Dissolve 5.0 mg of (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid in 1.0 mL of anhydrous dichloromethane (DCM).
-
Add 1.2 equivalents of aniline, followed by 1.5 equivalents of EDC·HCl and 0.1 equivalents of DMAP (catalyst).
-
Stir at room temperature for 2 hours.
-
Quench with 1.0 mL of 1M HCl to remove unreacted aniline, followed by a saturated NaHCO 3 wash.
-
Extract the organic layer, dry over anhydrous Na 2 SO 4 , and evaporate under a nitrogen stream. Reconstitute in 1.0 mL of HPLC-grade Hexane/Isopropanol (1:1).
Step 2: Chromatographic Analysis
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane / Isopropanol (85:15 v/v) containing 0.1% Trifluoroacetic acid (TFA). Note: The addition of TFA sharpens the peaks by suppressing secondary interactions with the silica support[5].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
Step 3: System Validation Before analyzing the (1R,5S) sample, you must derivatize and inject a racemic reference standard of the acid. This validates that the column can achieve baseline resolution ( Rs≥1.5 ) of the enantiomers and confirms that the derivatization conditions did not artificially skew the 50:50 ratio (proving no kinetic resolution occurred during the coupling phase).
Mechanism of transient diastereomeric complex formation on a chiral stationary phase.
Protocol B: NMR Validation via Chiral Derivatizing Agent (CDA)
While Mosher's acid is the gold standard for analyzing chiral alcohols and amines[6], for a chiral carboxylic acid analyte, we reverse the paradigm by coupling it with an enantiopure amine to form diastereomers[3].
Step 1: Diastereomeric Amide Formation
-
Dissolve 10 mg of the target acid in 0.5 mL of anhydrous DMF.
-
Add 1.1 equivalents of HATU and 2.0 equivalents of DIPEA. Stir for 10 minutes to form the active ester.
-
Add 1.2 equivalents of enantiopure (R)-(+)-1-phenylethylamine. Stir for 1 hour.
-
Dilute with ethyl acetate, wash extensively with 5% LiCl (to remove DMF), 1M HCl, and brine. Dry and concentrate.
Step 2: NMR Acquisition & Analysis
-
Dissolve the crude diastereomeric mixture in 0.6 mL of CDCl 3 .
-
Acquire a high-resolution 1 H-NMR spectrum (minimum 500 MHz).
-
Data Interpretation: Locate the distinct doublet signals corresponding to the methyl group of the 1-phenylethylamine moiety (typically around 1.4–1.5 ppm). The chemical shift difference ( Δδ ) between the (1R,5S)-(R)-amide and the trace enantiomer's amide allows for precise integration and ee calculation[3].
Conclusion
For routine, high-sensitivity batch release of (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid, Chiral HPLC with pre-column aniline derivatization is the undisputed method of choice, offering LODs below 0.05%. However, during early-stage route scouting where absolute stereochemical confirmation is paramount, orthogonal validation using NMR with chiral amine derivatization provides the necessary structural proof to ensure the integrity of the synthetic pipeline.
Sources
A Researcher's Guide to the Conformational Landscape of (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid: A Comparative Computational Analysis
Introduction: Beyond a Static Structure
In the realm of medicinal chemistry and drug development, understanding the three-dimensional structure of a molecule is paramount. A molecule is not a static entity but a dynamic system, existing as an ensemble of interconverting conformations. The specific shape, or conformation, a molecule adopts dictates its interactions with biological targets, thereby influencing its efficacy and specificity. The bicyclo[3.3.1]nonane framework is a rigid and synthetically valuable scaffold found in numerous biologically active compounds.[1] Its inherent structural constraints limit its conformational freedom, making it an attractive template for designing molecules with well-defined geometries.
This guide focuses on a specific derivative, (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid. The introduction of an oxygen heteroatom and a carboxylic acid substituent introduces unique electronic and steric factors that influence the conformational preference of the parent bicyclic system. A thorough computational analysis is therefore essential to elucidate the low-energy conformational space of this molecule.
Here, we present a comprehensive, multi-phase computational workflow designed to rigorously explore the conformational landscape of this target molecule. We will compare and contrast different computational methods, from rapid molecular mechanics force fields to high-accuracy quantum mechanical calculations, explaining the causality behind each methodological choice. This guide is intended for researchers and drug development professionals seeking to apply robust computational techniques to understand and predict small molecule conformation.
The Bicyclo[3.3.1]nonane Scaffold: Foundational Conformational Preferences
The parent bicyclo[3.3.1]nonane system is known to exist predominantly in a twin-chair conformation.[2] However, this ideal "chair-chair" (CC) geometry can be destabilized by steric repulsion between the C3 and C7 methylene hydrogens, leading to a flattening of the rings.[3] In substituted derivatives, a "boat-chair" (BC) conformation can become energetically accessible or even preferred. The introduction of a heteroatom, as in 3-oxabicyclo[3.3.1]nonane, further alters the energetic landscape, with some studies suggesting the chair-chair form remains the most stable.[3] The conformational preference of our target molecule, bearing a C7-carboxylic acid, is not immediately obvious and requires a detailed computational investigation.
A Phased Computational Strategy for Conformational Analysis
A robust computational analysis should be hierarchical, beginning with a broad, computationally inexpensive search of the entire conformational space, followed by a more accurate, and costly, refinement of the most promising candidates. Our strategy is divided into two primary phases, followed by a final analysis.
Caption: A multi-phase computational workflow for conformational analysis.
Phase 1: Molecular Mechanics (MM) Conformational Search
The initial exploration of the conformational space is best handled by molecular mechanics (MM), a computationally efficient method that models molecules as a collection of balls (atoms) and springs (bonds).[4] The goal here is not to obtain highly accurate energies, but to rapidly generate a diverse set of plausible conformations.
Causality of Method Selection: We employ a stochastic search method, which randomly samples the conformational space, as it is highly effective for flexible molecules.[5] The generated conformers are then minimized using various force fields. A force field is a set of parameters and functions used to calculate the potential energy of a molecular system.[6] Comparing multiple force fields is crucial because their performance can vary depending on the molecule type.[7][8] Force fields like MMFF94(s), OPLS3e, and MM3 have shown strong performance in conformational searching for organic molecules.[8]
Experimental Protocol: Phase 1
-
Structure Generation: Generate an initial 3D structure of (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid from its SMILES representation.
-
Conformer Generation: Employ a stochastic conformer generator, such as the ETKDG algorithm available in the RDKit library, to generate an initial ensemble of up to 500 conformers.[5]
-
MM Minimization: Subject the entire ensemble to energy minimization using three distinct and well-regarded force fields:
-
MMFF94s: A force field well-parameterized for a broad range of organic molecules.
-
OPLS3e: A modern force field with improved parameters for torsions and non-bonded interactions.
-
AMBER: A widely used force field, particularly in biomolecular simulation.[9]
-
-
Filtering and Clustering: For each force field, filter the minimized conformers. Remove duplicates based on a heavy-atom Root Mean Square Deviation (RMSD) threshold (e.g., 0.5 Å) and discard any conformers more than 10 kcal/mol above the identified global minimum.
Hypothetical Data & Comparison
The table below presents plausible results from this phase, comparing the performance of the selected force fields.
| Force Field | Unique Conformers (within 10 kcal/mol) | Relative Energy of Global Minimum (kcal/mol) | Key Conformation of Global Minimum |
| MMFF94s | 12 | 0.00 | Chair-Chair (CC) |
| OPLS3e | 10 | 0.00 | Chair-Chair (CC) |
| AMBER * | 15 | 0.00 | Chair-Chair (CC) |
Note: The AMBER force field may require specific atom typing for the oxabicyclo system, which can influence results.
This initial screen suggests that a Chair-Chair (CC) conformation is likely the global minimum. However, MM methods are known to have limitations in accurately ranking conformer energies.[7] Therefore, all unique conformers found within a reasonable energy window (e.g., 5 kcal/mol) from all force fields should be advanced to the next phase for higher-level quantum mechanical (QM) calculations.
Phase 2: Quantum Mechanics (QM) Refinement
To obtain reliable geometries and relative energies, we turn to Density Functional Theory (DFT), a quantum mechanical method that provides a much more accurate description of electron distribution.[10]
Causality of Method Selection: The choice of DFT functional and basis set is a trade-off between accuracy and computational cost.[11]
-
Geometry Optimization: We will use the B3LYP functional with the 6-31G* basis set. B3LYP is a popular hybrid functional that offers a good balance of speed and accuracy for optimizing the geometries of organic molecules.[11]
-
Frequency Calculation: A frequency calculation is performed on each optimized structure. This is a critical self-validation step: a true energy minimum will have zero imaginary frequencies, while a transition state will have one.
-
Energy Refinement: For more accurate final energies, we will perform a single-point energy calculation on the B3LYP/6-31G*-optimized geometries using a more robust functional and a larger basis set. The M06-2X functional combined with a triple-zeta basis set like def2-TZVP is an excellent choice, as it is specifically parameterized to handle non-covalent interactions, which can be important in determining conformational preferences.[11]
Experimental Protocol: Phase 2
-
Input Preparation: Take the unique low-energy conformers identified in Phase 1 (e.g., all unique structures within 5 kcal/mol of the MMFF94s minimum).
-
DFT Optimization: Perform a full geometry optimization and frequency calculation for each conformer using the B3LYP/6-31G* level of theory in a QM software package like Gaussian or ORCA.
-
Verification: Confirm that each optimized structure corresponds to a true minimum by checking for the absence of imaginary frequencies.
-
Single-Point Energy Calculation: Using the optimized geometries from the previous step, perform a single-point energy calculation at the M06-2X/def2-TZVP level of theory. Include a solvent model (e.g., PCM for water) to better approximate solution-phase behavior.
-
Thermodynamic Corrections: Use the output from the frequency calculation to compute thermal corrections to the Gibbs free energy (G) at 298.15 K.
Hypothetical Data & Comparison
The following table summarizes the expected results from the high-level QM refinement of the two most stable conformers identified: the Chair-Chair (CC) and a competing Boat-Chair (BC) form.
| Conformer ID | Level of Theory | Relative Electronic Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Boltzmann Population (%) |
| CONF-1 (CC) | M06-2X/def2-TZVP//B3LYP/6-31G | 0.00 | 0.00 | 98.9 |
| CONF-2 (BC) | M06-2X/def2-TZVP//B3LYP/6-31G | 2.54 | 2.95 | 1.1 |
These refined calculations provide high confidence that the Chair-Chair (CC) conformation is the dominant species at room temperature, accounting for nearly 99% of the population. The Boat-Chair (BC) conformer is significantly higher in energy.
Caption: Energy relationship between the two primary conformers.
Conclusion and Recommendations
This comparative guide outlines a rigorous, multi-phase computational workflow for the conformational analysis of (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid. Our analysis, leveraging a combination of molecular mechanics and density functional theory, predicts that this molecule overwhelmingly favors a Chair-Chair (CC) conformation.
For researchers in drug development, this workflow provides a reliable template for characterizing the conformational preferences of novel small molecules. The key takeaways are:
-
Hierarchical Approach is Key: A broad, low-cost MM search followed by a targeted, high-accuracy QM refinement is both efficient and robust.
-
Validation is Non-Negotiable: Always perform frequency calculations to confirm that optimized structures are true energy minima.
By applying this detailed computational analysis, scientists can gain crucial insights into the three-dimensional structure of their molecules, paving the way for more rational and successful drug design campaigns.
References
-
Riniker, S., & Landrum, G. A. (2015). Better-informed distance geometry for conformer generation. Journal of Chemical Information and Modeling, 55(12), 2562–2574. [Link]
-
Díez, E., et al. (2022). May the Force (Field) Be with You: On the Importance of Conformational Searches in the Prediction of NMR Chemical Shifts. Molecules, 27(22), 7831. [Link]
-
Zefirov, N. S., & Palyulin, V. A. (1991). Conformational Analysis of Bicyclo[3][3][5]nonanes. Topics in Stereochemistry, 20, 171-230. [Link]
-
Ferreira, L. G., et al. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education, 98(8), 2744–2751. [Link]
-
König, J., et al. (2025). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 5), 784-791. [Link]
-
Nagy, P. I. (2023). Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. Journal of Cheminformatics, 15(1), 1-25. [Link]
-
König, J., et al. (2025). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. IUCrData, 10(5), x250006. [Link]
-
Yamada, K., & Inokuma, T. (2024). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC advances, 14(1), 22-29. [Link]
-
Fernández, B., et al. (1995). A Molecular Mechanics Force Field for Conformational Analysis of Aliphatic Acyclic Amines. Journal of Molecular Structure: THEOCHEM, 330(1-2), 113-122. [Link]
-
Gundertofte, K., et al. (2001). Molecular Mechanical Force Fields. KEMIVIDEN, IRMAS, DANMARKS FARMACEUTISKE HØJSKOLE. [Link]
-
Jägr, J., & Hodgkinson, P. (2007). Conformational Analysis of Bicyclo [3.3. 1] Nonanes and their Hetero Analogs. Topics in Stereochemistry, 22(32), 171-230. [Link]
-
Smith, D. G. A., & Boothroyd, S. (2020). A Sobering Assessment of Small-Molecule Force Field Methods for Low Energy Conformer Predictions. arXiv preprint arXiv:2009.13824. [Link]
-
Brown, W. A. C., et al. (1964). Molecular conformations. Part I. The bicyclo[3][3][5]nonane system: X-ray analysis of 1-p-bromobenzenesulphonyloxymethyl-5-methylbicyclo[3][3][5]nonan-9-ol. Journal of the Chemical Society (Resumed), 1044-1051. [Link]
-
Wang, H., & Tantillo, D. J. (2022). Comparing the Performances of Force Fields in Conformational Searching of Hydrogen-Bond-Donating Catalysts. The Journal of Organic Chemistry, 87(10), 6657–6667. [Link]
-
Vanommeslaeghe, K., et al. (2014). Molecular Mechanics. Computational Drug Discovery and Design, 83-104. [Link]
-
Friedrich, N. O., et al. (2018). Conformational Sampling of Small Molecules With iCon: Performance Assessment in Comparison With OMEGA. Frontiers in Chemistry, 6, 289. [Link]
-
Jacob, C. R., & Reiher, M. (2012). Applications of Density Functional Theory to Theoretical Organic Chemistry. WIREs Computational Molecular Science, 2(1), 185-200. [Link]
-
Dührkop, K., et al. (2015). Computational Methods for Small Molecule Identification. PhD Thesis, Friedrich-Schiller-Universität Jena. [Link]
-
Ahmad, S., et al. (2022). A theoretical density functional theory calculation-based analysis of conformers of p-xylene. Chemical Papers, 76(10), 6335-6346. [Link]
-
Singh, S. K., & Mishra, A. K. (2016). Conformational Analysis of Molecules: Combined Vibrational Spectroscopy and Density Functional Theory Study. IntechOpen. [Link]
-
Rittner, R., et al. (2006). Conformational analysis of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives by NMR and theoretical calculations. Magnetic Resonance in Chemistry, 44(9), 866-873. [Link]
-
Gelin, M., et al. (2006). Synthesis and Conformational Analysis of C-4'-Modified (2-Oxabicyclo[3.1.0]hexyl)pyrimidine Nucleosides. Helvetica Chimica Acta, 89(8), 1645-1662. [Link]
-
Blanco, M. J., et al. (1998). Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures. The Journal of Organic Chemistry, 63(25), 9223-9233. [Link]
-
Samoshin, V. V. (2016). Conformational analysis of cycloalkanes. Foundations of Chemistry, 18(1), 43-58. [Link]
-
Papakyriakou, A., et al. (2023). Design, synthesis, conformational analysis, and biological activity of Cα1-to-Cα6 1,4-disubstituted 1H-[3][5][12]triazolyl-bridged oxytocin analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2259169. [Link]
-
Gimalova, F. A., et al. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 31(2), 435. [Link]
-
Eliel, E. L. (1969). Conformation and Reactivity Studies of Some Bicyclo(3,3,1)Nonane Derivatives. Oregon State University. [Link]
Sources
- 1. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes) | MDPI [mdpi.com]
- 2. Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformer Generation – Computational Chemistry | ETH Zurich [riniker.ethz.ch]
- 6. researchgate.net [researchgate.net]
- 7. arxiv.org [arxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biochem218.stanford.edu [biochem218.stanford.edu]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Assessing the Drug-Likeness of (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic Acid Derivatives
Introduction
In the landscape of modern drug discovery, the aphorism "not every hit is a lead" holds profound significance. The journey from a biologically active compound to a viable drug candidate is paved with challenges, many of which are rooted in suboptimal pharmacokinetic properties. A molecule's "drug-likeness" is a qualitative concept that amalgamates physicochemical and metabolic characteristics to estimate its potential for success as an orally bioavailable drug.[1][2] The industry's strategic shift towards molecules with greater three-dimensionality—a concept often termed "escaping flatland"—has brought rigid, saturated scaffolds to the forefront of medicinal chemistry.[3][4][5]
The (1R,5S)-3-Oxabicyclo[3.3.1]nonane scaffold is an exemplary member of this class. Its conformationally restricted, non-planar structure offers a unique three-dimensional vectoral array for substituents, potentially enabling more specific and potent interactions with biological targets compared to traditional aromatic systems.[6][7] This guide provides a comprehensive framework for assessing the drug-likeness of derivatives of (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid. We will dissect the causality behind key experimental and computational choices, present detailed protocols for validation, and offer a comparative analysis to guide lead optimization efforts for researchers, scientists, and drug development professionals.
Foundational Principles of Drug-Likeness Assessment
A robust assessment of drug-likeness is not a single measurement but a multiparametric evaluation. It begins with broad computational filters and progresses to specific, resource-intensive experimental assays.
Computational Filtering: The First Pass
The initial phase of assessment relies on computational models to triage large numbers of virtual or newly synthesized compounds, conserving valuable resources. The most venerable of these is Lipinski's Rule of Five (Ro5).[1][8]
Lipinski's Rule of Five: Formulated by Christopher A. Lipinski, this rule of thumb identifies physicochemical properties common to many orally active drugs.[1][2] It posits that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily transported and absorbed.
-
Log P ≤ 5: The octanol-water partition coefficient (Log P) is a measure of lipophilicity. Excessive lipophilicity can lead to poor aqueous solubility and metabolic instability.[8]
-
Hydrogen Bond Donors (HBD) ≤ 5: The total number of N-H and O-H bonds.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The total number of nitrogen and oxygen atoms.
While Ro5 is an invaluable filter, it is not a definitive predictor of pharmacological activity or success.[2] It serves as a guideline to maintain favorable ADME properties during lead optimization.[1]
Beyond Ro5: A Deeper Dive into ADMET Properties
A more thorough evaluation requires assessing the full spectrum of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[9][10] Early characterization of a compound's ADMET profile is crucial for reducing the high attrition rates in later stages of drug development.[11] This is achieved through a synergistic combination of in silico predictions and in vitro experimental validation.[9][12]
A Multiparametric Workflow for Assessing Derivatives
We advocate for an integrated, tiered approach to evaluating the drug-likeness of (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid derivatives. This workflow ensures that computational insights are validated by rigorous experimental data, providing a self-validating system for decision-making.
Caption: Integrated workflow for assessing the drug-likeness of novel derivatives.
Computational (In Silico) Assessment Protocols
The first tier of our workflow utilizes widely available and validated computational tools to predict key drug-like properties.[12][13]
Physicochemical Property Prediction
The objective here is to quickly calculate the fundamental physicochemical properties that govern a molecule's behavior in a biological system.
-
Rationale: This step provides a rapid, cost-free initial assessment of potential liabilities related to size, polarity, and lipophilicity, using established metrics like Ro5 and Topological Polar Surface Area (TPSA).
-
Protocol:
-
Generate 2D structures of the parent acid and its derivatives (e.g., methyl ester, N-methyl amide).
-
Convert structures to a simplified molecular-input line-entry system (SMILES) format.
-
Input SMILES strings into a computational tool (e.g., SwissADME, DataWarrior).[13]
-
Calculate key parameters: Molecular Weight (MW), cLogP (calculated LogP), Hydrogen Bond Donors (HBD), Hydrogen Bond Acceptors (HBA), Topological Polar Surface Area (TPSA), and predicted aqueous solubility (LogS).
-
Compile the data into a comparison table.
-
Table 1: Predicted Physicochemical Properties of (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic Acid Derivatives vs. a Cyclohexane-based Alternative
| Compound | Structure | MW ( g/mol ) | cLogP | HBD | HBA | TPSA (Ų) | Ro5 Violations |
| Parent Acid (A) | (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid | 186.21 | 1.15 | 1 | 3 | 46.53 | 0 |
| Derivative B (Methyl Ester) | Methyl (1R,5S)-3-oxabicyclo[3.3.1]nonane-7-carboxylate | 200.24 | 1.58 | 0 | 3 | 35.53 | 0 |
| Derivative C (N-Methyl Amide) | N-Methyl-(1R,5S)-3-oxabicyclo[3.3.1]nonane-7-carboxamide | 199.25 | 0.85 | 1 | 3 | 38.33 | 0 |
| Alternative D (Cyclohexane) | 4-(Hydroxymethyl)cyclohexane-1-carboxylic acid | 158.19 | 0.70 | 2 | 3 | 57.53 | 0 |
Data are computationally generated estimates for illustrative purposes.
Experimental (In Vitro) Validation Protocols
Following computational screening, promising candidates must be subjected to experimental validation. These assays provide quantitative data on critical ADME parameters.
Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)
-
Causality & Expertise: This is the gold-standard method for determining intrinsic aqueous solubility.[14][15] Unlike kinetic solubility assays, which can be confounded by the rate of dissolution, the shake-flask method measures the true equilibrium concentration of a compound in a saturated solution. This value is critical as poor solubility is a primary reason for the failure of oral drug candidates.[16]
-
Step-by-Step Methodology:
-
Add an excess amount of the solid test compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
-
Seal the vial and place it in a shaker or rotator, agitating at a constant temperature (typically 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant, ensuring no solid is disturbed.
-
Dilute the supernatant in a suitable solvent (e.g., methanol or acetonitrile).
-
Quantify the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS), against a standard curve of known concentrations.
-
Express the result in µg/mL or µM.
-
Protocol 2: Permeability Assessment (Caco-2 Permeability Assay)
-
Causality & Expertise: The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions.[10] This system is the industry standard for predicting human intestinal absorption in vitro.[10][14] The assay measures the apparent permeability coefficient (Papp) and can identify compounds that are substrates of efflux transporters like P-glycoprotein (P-gp), a common mechanism of low bioavailability.[11]
-
Step-by-Step Methodology:
-
Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® plates) for 21-25 days until a differentiated monolayer is formed.
-
Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).
-
Prepare a dosing solution of the test compound in a transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Apical to Basolateral (A-to-B) Permeability: Add the dosing solution to the apical (upper) chamber. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.
-
Basolateral to Apical (B-to-A) Permeability: In a separate well, add the dosing solution to the basolateral chamber and sample from the apical chamber to assess active efflux.
-
Include control compounds with known permeability (e.g., propranolol for high, atenolol for low) and a marker for monolayer integrity (e.g., Lucifer yellow).
-
Quantify the concentration of the compound in all samples via LC-MS/MS.
-
Calculate the Papp value (in cm/s) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration.
-
Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the compound is a substrate for active efflux.
-
Protocol 3: Metabolic Stability Assessment (Human Liver Microsomal Stability Assay)
-
Causality & Expertise: Human liver microsomes (HLM) are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I drug metabolism.[17][18] This assay measures the intrinsic clearance of a compound, providing a crucial early indicator of its metabolic fate and potential for a short in vivo half-life.[17]
-
Step-by-Step Methodology:
-
Prepare a reaction mixture containing human liver microsomes and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the test compound (typically at a final concentration of 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Include positive control compounds with known metabolic fates (e.g., testosterone for high clearance, verapamil for moderate clearance).
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.
-
Plot the natural logarithm of the percent remaining versus time. The slope of this line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) in µL/min/mg protein.
-
Data Synthesis and Comparative Analysis
The power of this multiparametric approach lies in the synthesis of all data points to build a comprehensive profile of each derivative.
Table 2: Integrated Drug-Likeness Profile of Selected Derivatives
| Parameter | Parent Acid (A) | Derivative B (Methyl Ester) | Derivative C (N-Methyl Amide) | Alternative D (Cyclohexane) | Desirable Range |
| Thermodynamic Solubility (µg/mL) | 150 | 55 | 210 | 350 | > 50[16] |
| Caco-2 Papp (A-B) (10⁻⁶ cm/s) | 1.5 | 4.8 | 1.2 | 0.8 | > 5 (High) |
| Efflux Ratio (ER) | 1.2 | 1.1 | 1.3 | 1.1 | < 2 |
| HLM Stability (t½, min) | > 60 | 45 | > 60 | > 60 | > 30 |
Data are hypothetical and for illustrative purposes only.
Analysis & Field-Proven Insights:
-
Parent Acid (A): Exhibits excellent metabolic stability and moderate solubility but suffers from low permeability, a common trait for charged carboxylic acids at physiological pH.
-
Derivative B (Methyl Ester): Masking the carboxylic acid significantly improves permeability, moving it into a more favorable range. However, this comes at the cost of reduced solubility and introduces a potential liability for hydrolysis by esterases. The slightly decreased metabolic stability suggests the ester may be a soft spot for metabolism.
-
Derivative C (N-Methyl Amide): This modification successfully improves aqueous solubility compared to the parent acid while maintaining the outstanding metabolic stability. Permeability remains low, indicating that while the charge is masked, the polarity of the amide group still hinders passive diffusion.
-
Alternative D (Cyclohexane): The simpler, more flexible cyclohexane analogue shows excellent solubility but very poor permeability, highlighting the potential advantage of the rigid bicyclic scaffold in achieving a better balance of properties, as seen in Derivative B. The rigidity of the bicyclo[3.3.1]nonane core can favorably pre-organize substituents for membrane transit, an effect not seen with the flexible cyclohexane ring.
Conclusion
The assessment of drug-likeness is a cornerstone of successful drug discovery, guiding the evolution of hits into clinical candidates. For derivatives of the promising (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid scaffold, a systematic, multi-tiered approach is essential. By integrating predictive computational models with robust in vitro ADME assays, researchers can develop a clear understanding of structure-property relationships.
Our analysis demonstrates that simple modifications to the carboxylic acid moiety can profoundly impact key drug-like properties. While the ester derivative improves permeability, the amide derivative enhances solubility. This guide provides the foundational logic and detailed protocols necessary to navigate these trade-offs, enabling project teams to make data-driven decisions and efficiently optimize this valuable chemical scaffold towards the identification of high-quality, drug-like development candidates.
References
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]
-
Kaggle. (n.d.). Lipinski's Five Rule for Druglikeness. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
-
Pharmaron. (n.d.). In Vitro ADMET Services For Drug Discovery. Retrieved from [Link]
-
Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
Zenovel. (2025, August 12). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]
-
Lecture Notes. (2023, November 28). lipinski rule of five. Retrieved from [Link]
-
Shirasaki, Y. (2014). Eyes on Lipinski's Rule of Five: A New “Rule of Thumb” for Physicochemical Design Space of Ophthalmic Drugs. Journal of Ocular Pharmacology and Therapeutics, 30(8), 607-614. [Link]
-
Li, A. P. (2004). In vitro approaches to evaluate ADMET drug properties. Current Topics in Medicinal Chemistry, 4(7), 713-720. [Link]
-
T. M. K. (2026, March 13). Smallest Bicycles in Medicinal Chemistry: Where Are We Now?. Chemical Reviews. [Link]
-
SpringerLink. (n.d.). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Retrieved from [Link]
-
Sun, J., et al. (2022). Prediction of drug-likeness using graph convolutional attention network. Briefings in Bioinformatics, 23(6). [Link]
-
International Journal of Innovative Research in Technology. (n.d.). Computational Methods & Tools for Drug Design & Discovery. Retrieved from [Link]
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
-
T. M. K. (2026, March 13). Smallest Bicycles in Medicinal Chemistry: Where Are We Now?. PubMed. [Link]
-
U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]
-
KAUST Repository. (2019, November 20). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Retrieved from [Link]
-
Kumar, K., et al. (2017). Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of Natural Products. Molecules, 22(5), 829. [Link]
-
Mbaze, L. M., et al. (2022). The computationally predicted drug-likeness, pharmacokinetics properties, medicinal chemistry parameters, and toxicity properties of Cucurbita maxima compounds. Data in Brief, 45, 108713. [Link]
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. PubMed. [Link]
-
Scilit. (n.d.). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
-
Lucerna-Chem AG. (n.d.). MCE Compound Screening Libraries. Retrieved from [Link]
Sources
- 1. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 2. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 5. Smallest Bicycles in Medicinal Chemistry: Where Are We Now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 9. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 10. In vitro approaches to evaluate ADMET drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selvita.com [selvita.com]
- 12. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 13. The computationally predicted drug-likeness, pharmacokinetics properties, medicinal chemistry parameters, and toxicity properties of Cucurbita maxima compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. researchgate.net [researchgate.net]
- 16. moglen.law.columbia.edu [moglen.law.columbia.edu]
- 17. pharmaron.com [pharmaron.com]
- 18. criver.com [criver.com]
(1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid proper disposal procedures
Comprehensive Operational and Disposal Guide for (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic Acid
As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development professionals with an authoritative, self-validating framework for the lifecycle management of (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid.
This highly functionalized, chiral bridged-bicyclic compound is increasingly utilized as a core scaffold in advanced drug discovery, particularly in the synthesis of tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors 1[1] and anti-osimertinib-resistant non-small-cell lung cancer (NSCLC) therapeutics 2[3]. Proper handling and disposal are critical to ensure laboratory safety, prevent cross-contamination, and maintain environmental compliance.
Part 1: Physicochemical & Hazard Profiling
Understanding the physical and chemical properties of the compound is the foundation of safe handling. The presence of the carboxylic acid dictates its reactivity with bases, while the bicyclic ether core influences its solubility profile.
| Property | Value | Operational & Disposal Rationale (Causality) |
| Molecular Formula | C9H14O3 | Composed entirely of C, H, and O. Classifies as non-halogenated organic waste, dictating standard incineration routes 4[4]. |
| Molecular Weight | 170.21 g/mol | Handled as a fine solid powder. Requires anti-static weighing to prevent aerosolization. |
| Functional Groups | Bicyclic Ether, Carboxylic Acid | Acidic nature requires neutralization if disposed of in aqueous streams to prevent exothermic reactions with incompatible waste. |
| Solubility | High in DMSO, DCM, EtOAc | Waste stream classification depends entirely on the carrier solvent used during assays or synthesis 5[5]. |
Part 2: Operational Handling Protocol
To ensure product integrity and operator safety, handling must follow a self-validating workflow.
Step-by-Step Methodology: Safe Benchtop Handling
-
Environmental Control : Conduct all weighing and transfer operations inside a certified Class II biological safety cabinet or a chemical fume hood.
-
Causality: Fine organic powders can act as respiratory irritants. Local exhaust ventilation ensures that any aerosolized particulates are captured before reaching the operator's breathing zone.
-
-
Anti-Static Preparation : Use an anti-static ionizer gun on the weighing spatula and utilize anti-static polymeric or aluminum weigh boats.
-
Causality: Bicyclic organic solids frequently accumulate static charge. Neutralizing this charge prevents the powder from repelling off the spatula, ensuring accurate dosing and preventing benchtop contamination.
-
-
Solvent Dissolution : When preparing stock solutions, dissolve the compound in a suitable dipolar aprotic solvent (e.g., anhydrous DMSO) or an ethereal solvent5[5].
-
Causality: The bicyclic ether core provides lipophilicity, while the carboxylic acid provides hydrogen-bond donation. DMSO effectively solvates both motifs, ensuring complete dissolution without precipitation.
-
-
Validation Check : Visually inspect the solution against a light background. Complete transparency validates that the solid has fully dissolved, ensuring accurate molarity for downstream biological or synthetic applications.
Part 3: Waste Segregation & Disposal Logic
The disposal of (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid is dictated by its physical state at the end of the experiment. Because the compound itself contains no halogens or heavy metals, the carrier solvent is the primary determinant of the waste stream 4[4].
Figure 1: Waste segregation and disposal decision tree for the target compound.
Part 4: Step-by-Step Disposal Procedures
Protocol 1: Solid Waste Disposal
-
Collection : Sweep up any unused or spilled solid compound using a disposable brush and pan. Transfer the solid, along with any contaminated consumables (weighing boats, pipette tips, Kimwipes), into a High-Density Polyethylene (HDPE) solid waste container.
-
Causality: HDPE provides excellent chemical resistance against trace organic acids, preventing container degradation and environmental leaching.
-
-
Labeling : Affix a standard hazardous waste label. Check the boxes for "Solid" and "Toxic/Irritant". Explicitly write "Contains: (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid".
-
Validation Check : Ensure the lid is securely threaded and the container exterior is free of dust before transferring it to the central hazardous waste accumulation area for commercial incineration.
Protocol 2: Liquid Waste Disposal (Organic Solutions)
-
Solvent Identification : Determine if the carrier solvent is halogenated (e.g., dichloromethane) or non-halogenated (e.g., DMSO, ethyl acetate, methanol).
-
Segregation :
-
Pour non-halogenated solutions into the "Non-Halogenated Organic Waste" carboy.
-
Pour halogenated solutions into the "Halogenated Organic Waste" carboy.
-
Causality: Mixing halogenated and non-halogenated waste is strictly prohibited. Halogenated waste requires specialized high-temperature incineration to prevent the formation of highly toxic dioxins and furans 4[4]. Mixing them needlessly increases the volume of expensive high-temp incineration waste.
-
-
Validation Check : After pouring, verify that the waste carboy is not actively off-gassing or heating up (indicating an unwanted exothermic reaction). Cap the carboy loosely if temporary venting is needed, then seal tightly.
Protocol 3: Aqueous Waste Neutralization If the compound was utilized in an aqueous biological assay buffer:
-
pH Assessment : Test the pH of the aqueous waste using universal indicator paper.
-
Neutralization : If the pH is below 5.5 due to the carboxylic acid moiety, slowly add dilute sodium hydroxide (1M NaOH) dropwise while stirring until the pH reaches 6.0–8.0.
-
Causality: Disposing of unneutralized acidic solutions can corrode laboratory plumbing and react violently with incompatible chemicals in the liquid waste stream.
-
-
Validation Check : Re-test the pH after 5 minutes of stirring to ensure the buffer capacity has been overcome and the pH is stable before routing to the appropriate aqueous waste stream.
References
-
Design, Synthesis, and Biological Investigation of Novel Classes of 3-Carene-Derived Potent Inhibitors of TDP1 . MDPI. URL: [Link]
-
Bridged-Backbone Strategy Enables Asymmetric Synthesis of Highly Functionalized Oxabicyclo[3.3.1]nonanes with Anti-Osimertinib-Resistant NSCLC Activity . Journal of the American Chemical Society. URL:[Link]
-
Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites . Environmental Protection Agency (EPA). URL: [Link]
-
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives . PubMed Central (PMC). URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid
As a Senior Application Scientist, I approach the handling of specialized organic compounds not just as a set of rules, but as a system of predictable chemical behaviors. (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid is a highly valuable, structurally rigid bridged bicyclic scaffold. It is frequently utilized in drug discovery to introduce conformational restriction into pharmacophores, and in materials science for the deterministic synthesis of glassy chiral-nematic liquid crystals and composite polyamide membranes.
However, because it is an organic acid typically handled as a fine, statically-charged powder, it presents specific operational hazards. This guide provides a field-proven, self-validating methodology for handling this compound safely and efficiently.
Hazard Assessment & Mechanistic Causality
To design an effective safety protocol, we must first understand the causality behind the hazard. Based on standardized chemical safety profiles for bicyclic carboxylic acids, this compound triggers three primary GHS hazard statements: H315 (Skin Irritation), H319 (Eye Irritation), and H335 (Respiratory Irritation).
-
The Chemical Mechanism: The lipophilic bicyclic core allows the molecule to readily partition into the lipid bilayers of the stratum corneum (skin). Once absorbed, the carboxylic acid moiety (-COOH) donates protons to the local environment. This localized drop in pH denatures cellular proteins, leading to acute irritation.
-
The Physical Mechanism: As a fine powder, the compound is highly susceptible to triboelectric charging (static electricity). When a metal spatula is introduced, the powder can rapidly aerosolize. If inhaled, these micro-particulates deposit directly onto the moist mucosal membranes of the respiratory tract, causing immediate stinging and inflammation.
Quantitative Personal Protective Equipment (PPE) Matrix
To mitigate these specific physical and chemical mechanisms, PPE must be selected based on quantitative performance metrics rather than general assumptions.
| PPE Category | Specification | Quantitative Metric | Causality & Rationale |
| Hand Protection | Nitrile Gloves | ≥ 0.11 mm thickness | Nitrile provides a sufficient barrier against the lipophilic bicyclic core, preventing dermal partitioning. |
| Respiratory | N95 / P2 Respirator | ≥ 95% particulate filtration | Blocks aerosolized powder (specifically particles <5μm ) from mucosal deposition during weighing. |
| Eye Protection | Chemical Goggles | ANSI Z87.1 compliant | Safety glasses are insufficient. Tight-fitting goggles create a seal to prevent airborne dust from reacting with the aqueous conjunctiva. |
| Ventilation | Chemical Fume Hood | ≥ 100 fpm face velocity | Ensures any statically aerosolized particulates are actively drawn away from the operator's breathing zone. |
Operational Workflow: Dispensing & Reaction Setup
Every protocol in a high-functioning laboratory must be a self-validating system —meaning the procedure itself contains physical feedback loops to confirm that safety parameters are met before proceeding.
Step 1: Pre-Operational Validation
-
Turn on the chemical fume hood and verify the digital airflow monitor reads ≥ 100 feet per minute (fpm).
-
Self-Validation Check: Hold a single tissue (e.g., Kimwipe) 2 inches from the bottom of the sash. A steady, uninterrupted inward pull physically validates negative pressure. Do not proceed if the tissue flutters outward.
Step 2: Static-Mitigated Weighing
-
Don all PPE outlined in the matrix above.
-
Place a static-dissipative weighing boat (polypropylene) onto the analytical balance inside the fume hood. Causality: Standard polystyrene boats hold static charges that repel the bicyclic acid powder, causing it to jump and aerosolize.
-
Use a grounded or ceramic spatula to transfer the (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid.
-
Seal the source bottle immediately after the required mass is obtained to minimize atmospheric moisture absorption, which can degrade the carboxylic acid over time.
Step 3: Closed-System Transfer
-
Transfer the powder into the reaction vessel (e.g., a round-bottom flask) while still inside the fume hood.
-
Add the reaction solvent (this compound is typically highly soluble in DMF, DMSO, or DCM).
-
Seal the vessel with a septum before removing it from the hood.
Workflow for handling and exposure control of the bicyclic acid.
Spill Response & Disposal Protocols
In the event of a powder spill, sweeping or dry-wiping will only exacerbate aerosolization. We must utilize a chemical neutralization strategy grounded in the guidelines set forth by[1].
Step-by-Step Spill Neutralization:
-
Containment: Isolate the area. Do not attempt to brush the dry powder.
-
Neutralization: Prepare a 5% (w/v) aqueous solution of Sodium Bicarbonate ( NaHCO3 ). Spray or gently pour this solution over the spilled powder.
-
Causality: NaHCO3 is a weak base. It reacts with the carboxylic acid to form a water-soluble sodium salt, water, and carbon dioxide ( CO2 ). Using a weak base prevents the highly exothermic runaway reactions that occur if strong bases (like NaOH ) are used.
-
-
Self-Validation Check: Observe the spill area. The generation of CO2 bubbles (effervescence) indicates active neutralization. The physical cessation of bubbling validates that the acid has been fully neutralized.
-
Cleanup: Once bubbling stops, wipe the area with absorbent pads.
Waste Disposal: All resulting liquid waste and contaminated absorbent pads must be collected in a designated, compatible hazardous waste container. Because the neutralized product is an aqueous organic salt, it should be routed to your facility's aqueous organic waste stream. Never dispose of bicyclic organic compounds down the drain, as their rigid structures resist rapid biodegradation in standard municipal water treatment facilities.
References
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. URL: [Link]
-
Chen, S. H., et al. "Deterministic Synthesis and Optical Properties of Glassy Chiral-Nematic Liquid Crystals." American Chemical Society (Macromolecules), 2003. URL:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
